ML311
Description
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Properties
IUPAC Name |
7-[(4-ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O/c1-2-28-12-14-29(15-13-28)21(17-5-8-18(9-6-17)23(24,25)26)19-10-7-16-4-3-11-27-20(16)22(19)30/h3-11,21,30H,2,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAPBLRRJSKIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML311: A Deep Dive into its Pro-Apoptotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML311 has emerged as a potent and selective small molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein belonging to the Bcl-2 family.[1] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor survival and resistance to conventional chemotherapies.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound in inducing apoptosis, with a focus on its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.
Core Mechanism: Disruption of the Mcl-1/Bim Interaction
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between Mcl-1 and the pro-apoptotic BH3-only protein, Bim.[1] Mcl-1 sequesters Bim, preventing it from activating the downstream effector proteins BAX and BAK, which are essential for the initiation of the intrinsic apoptotic pathway.[1][2] By binding to a hydrophobic groove on Mcl-1 that is critical for its interaction with BH3 domains, this compound competitively inhibits the Mcl-1/Bim complex formation.[1] This releases Bim, allowing it to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][2]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound disrupts the Mcl-1/Bim complex, leading to apoptosis.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key performance indicators of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| Mcl-1 1780 | - | EC50 | - | [1] |
| Bcl2-1863 | Leukemia | EC50 | 1.1 | [1] |
| NCI-60 Panel | Various | GI50 | <0.9 (for 9 cell types) | [1] |
| NCI-60 Panel | Various | GI50 | <2 (for 14 additional cell types) | [1] |
Table 2: Selectivity Profile of this compound
| Target | Parameter | Value | Selectivity Goal | Reference |
| Mcl-1 vs. Bcl-2 | EC50 Ratio (Bcl2-1863/Mcl-1 1780) | - | >3-fold for Mcl-1 | [1] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Ultra-High Throughput Screening (uHTS) for Mcl-1/Bim Inhibitors
-
Objective: To identify small molecule inhibitors of the Mcl-1/Bim protein-protein interaction.
-
Principle: A biochemical assay is used to measure the binding of a fluorescently labeled Bim-derived peptide to Mcl-1 protein. The displacement of the fluorescent peptide by a small molecule inhibitor results in a decrease in the fluorescence signal.
-
Protocol:
-
Recombinant Mcl-1 protein and a fluorescently tagged Bim BH3 peptide are incubated in a multi-well plate format.
-
A library of small molecule compounds, including this compound, is added to the wells.
-
The plate is incubated to allow for binding equilibrium to be reached.
-
Fluorescence polarization or a similar detection method is used to measure the extent of peptide displacement.
-
Hits are identified as compounds that cause a significant decrease in the fluorescence signal.
-
Cell-Based Cytotoxicity Assays
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Principle: Cell viability is assessed after treatment with various concentrations of this compound.
-
Protocol (General):
-
Cancer cell lines (e.g., from the NCI-60 panel) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.
-
The absorbance or fluorescence is read using a plate reader.
-
Data is normalized to untreated controls, and IC50 or GI50 values are calculated using non-linear regression analysis.
-
Bax/Bak-Deficient Cell Line Assay for On-Target Specificity
-
Objective: To confirm that this compound induces apoptosis through the intrinsic, Mcl-1-dependent pathway.
-
Principle: Cells deficient in the essential downstream apoptosis effectors Bax and Bak should be resistant to apoptosis induced by inhibitors of anti-apoptotic Bcl-2 family proteins like Mcl-1.
-
Protocol:
-
A Bax/Bak-deficient cell line (e.g., DHL-10) and a control cell line are treated with this compound.[1]
-
Cell viability is assessed as described in the cytotoxicity assay protocol.
-
This compound is expected to show significantly reduced or no cytotoxic activity in the Bax/Bak-deficient cells compared to the control cells, confirming its on-target mechanism.[1]
-
Experimental Workflow for Target Validation
Caption: Workflow for identifying and validating this compound's mechanism.
Role in Cancer and Therapeutic Potential
Mcl-1 is frequently overexpressed in a multitude of cancers, including multiple myeloma, chronic lymphoblastic leukemia, lung, prostate, breast, ovarian, and renal cancers, as well as gliomas.[1] This overexpression is a key mechanism of resistance to various cancer therapies.[1] By specifically targeting Mcl-1, this compound presents a promising therapeutic strategy to overcome this resistance and induce apoptosis in cancer cells that are dependent on Mcl-1 for survival.[1] The development of Mcl-1 selective inhibitors like this compound is particularly significant in tumors where other Bcl-2 family inhibitors, such as ABT-263 (Navitoclax), are ineffective due to high Mcl-1 expression.[1]
Conclusion
This compound is a valuable chemical probe for studying the role of Mcl-1 in tumorigenesis and a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the specific disruption of the Mcl-1/Bim protein-protein interaction, offers a targeted approach to inducing apoptosis in Mcl-1-dependent cancers. The experimental data robustly supports its on-target activity and highlights its potential to bypass apoptosis resistance pathways activated in drug-resistant tumors.[1] Further preclinical and clinical investigation of this compound and its analogs is warranted to fully realize their therapeutic potential.
References
- 1. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of ML311: A Technical Guide to a Potent Mcl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML311 is a small molecule probe that has emerged as a potent and selective inhibitor of the anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis. Its overexpression is implicated in the survival of various cancer cells and is associated with resistance to chemotherapy. This compound disrupts the crucial protein-protein interaction (PPI) between Mcl-1 and the pro-apoptotic protein Bim, thereby promoting apoptosis in Mcl-1-dependent cancer cells. This technical guide provides an in-depth overview of the cellular target of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Cellular Target and Mechanism of Action
The primary cellular target of this compound is the anti-apoptotic protein Mcl-1 .[1] Mcl-1 exerts its pro-survival function by binding to the BH3 domain of pro-apoptotic proteins like Bim, Bak, and Puma, sequestering them and preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
This compound acts as a BH3 mimetic, specifically targeting the BH3-binding groove of Mcl-1. By occupying this groove, this compound competitively inhibits the interaction between Mcl-1 and Bim.[1] This disruption liberates Bim, allowing it to activate the pro-apoptotic effector proteins Bax and Bak, leading to MOMP, cytochrome c release from the mitochondria, and the activation of the caspase cascade, ultimately resulting in apoptosis.[2][3]
Quantitative Data
The activity and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Fluorescence Polarization (FP) | Mcl-1 | IC₅₀ | 1.5 µM | [1] |
| Fluorescence Polarization (FP) | Bcl-xL | IC₅₀ | >166 µM | [1] |
| Cellular Activity | ||||
| Mcl-1 dependent (MCL-1-1780) | Mcl-1 | EC₅₀ | 0.31 µM | [1] |
| Bcl-2 dependent (BCL2-1863) | Bcl-2 | EC₅₀ | 1.1 µM | [1] |
| NCI-H929 (Multiple Myeloma) | Mcl-1 | EC₅₀ | 1.6 µM | [1] |
| DHL-6 (Lymphoma) | Mcl-1 | EC₅₀ | 3.3 µM | [1] |
Table 1: Biochemical and Cellular Activity of this compound
| Cell Line Panel | Parameter | Number of Cell Lines with GI₅₀ < 900 nM | Number of Cell Lines with GI₅₀ < 2 µM | Reference |
| NCI-60 | GI₅₀ | 9 | 14 | [1] |
Table 2: NCI-60 Growth Inhibition Data for this compound
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the process of its discovery, the following diagrams have been generated using the DOT language.
Caption: Mcl-1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for the Discovery of this compound.
Experimental Protocols
Primary Assay: Mcl-1/Bim Fluorescence Polarization (FP) Assay
This biochemical assay identifies compounds that disrupt the interaction between Mcl-1 and a fluorescein-labeled Bim BH3 peptide.
-
Principle: The binding of the small, fluorescently labeled Bim peptide to the larger Mcl-1 protein slows its rotation in solution, resulting in a high fluorescence polarization signal.[1] An inhibitor that disrupts this interaction will cause the release of the Bim peptide, leading to faster rotation and a decrease in the polarization signal.
-
Materials:
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GST-Mcl-1 fusion protein
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FITC-labeled Bim BH3 peptide (FITC-BH3-Bim)
-
Assay Buffer: Specific composition not detailed in the primary probe report, but a typical buffer for FP assays includes a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a non-specific protein to prevent sticking (e.g., BSA).
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Test compounds (e.g., this compound) dissolved in DMSO.
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384-well black, low-volume microplates.
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Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a solution of GST/Mcl-1 fusion protein and FITC-BH3-Bim peptide in the assay buffer.
-
Dispense the protein-peptide mixture into the wells of a 384-well microplate.
-
Add test compounds at various concentrations to the wells. Include appropriate controls (e.g., DMSO vehicle, no inhibitor).
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for FITC.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.
-
Cellular Activity Assay: Mcl-1 and Bcl-2 Dependent Cell Viability
This assay determines the cytotoxic effect of this compound on cell lines that are dependent on either Mcl-1 or Bcl-2 for survival.[1]
-
Principle: The viability of cells is assessed after treatment with this compound. A greater reduction in viability in Mcl-1 dependent cells compared to Bcl-2 dependent cells indicates selectivity.
-
Cell Lines:
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MCL-1-1780 (Mcl-1 dependent)
-
BCL-2-1863 (Bcl-2 dependent)
-
-
Materials:
-
RPMI 1640 medium supplemented with L-glutamine, glucose, sodium pyruvate, and fetal bovine serum.
-
96-well cell culture plates.
-
This compound dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Procedure:
-
Seed the MCL-1-1780 and BCL-2-1863 cells into 96-well plates at an appropriate density.
-
Incubate the cells for 24 hours.
-
Treat the cells with a serial dilution of this compound. Include DMSO vehicle controls.
-
Incubate the cells for a further 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the DMSO control and determine the EC₅₀ value for each cell line.
-
Caspase Activation Assay
This assay confirms that the cell death induced by this compound is due to apoptosis by measuring the activity of executioner caspases 3 and 7.[1]
-
Principle: Activated caspases 3 and 7 cleave a specific substrate, leading to the generation of a luminescent signal that is proportional to the amount of caspase activity.
-
Materials:
-
2B4/Mcl-1 and 2B4/Bcl-2 cell lines.
-
This compound dissolved in DMSO.
-
Caspase-Glo® 3/7 Assay reagent (Promega).
-
White-walled 96-well plates.
-
-
Procedure:
-
Seed the 2B4/Mcl-1 and 2B4/Bcl-2 cells into white-walled 96-well plates.
-
Treat the cells with this compound at various concentrations.
-
Incubate for a fixed time interval.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature to allow for cell lysis and substrate cleavage.
-
Measure the luminescence using a plate reader.
-
Determine the fold-increase in caspase activity compared to untreated cells and calculate the EC₅₀ for caspase activation.
-
NCI-60 Human Tumor Cell Line Screen
This screen evaluates the growth-inhibitory effects of this compound across a panel of 60 different human cancer cell lines.[4]
-
Principle: The effect of the compound on cell growth is determined by staining total cellular protein with sulforhodamine B (SRB) after a 48-hour incubation period.
-
Methodology:
-
The 60 cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well plates.
-
After 24 hours, the cells are treated with this compound at five 10-fold dilutions.
-
The plates are incubated for an additional 48 hours.
-
The cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB.
-
The bound stain is solubilized with a Tris base solution.
-
The absorbance is read on an automated plate reader.
-
The GI₅₀ (concentration causing 50% growth inhibition) is calculated for each cell line.
-
Ricerca Lead Profiling Screen
This screen assesses the selectivity of this compound by testing its binding against a panel of 67 common off-targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases. The specific protocol for this screen as applied to this compound is proprietary to Ricerca, but generally involves radioligand binding assays for a broad range of receptors and enzymes to identify potential off-target interactions.[1]
Conclusion
This compound is a valuable chemical probe for studying the role of Mcl-1 in apoptosis and cancer. Its primary cellular target is Mcl-1, and it functions by disrupting the Mcl-1/Bim protein-protein interaction, leading to the induction of apoptosis in Mcl-1-dependent cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of cancer biology and targeted therapeutics. The high selectivity of this compound for Mcl-1 over other Bcl-2 family members makes it a powerful tool for elucidating the specific functions of Mcl-1 and for validating it as a therapeutic target. Further development of this compound and similar compounds holds promise for the treatment of cancers that are reliant on Mcl-1 for their survival.
References
- 1. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
The Disruption of the Mcl-1/Bim Interaction by ML311: A Technical Guide to a Promising Anti-Cancer Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The survival of many cancer cells is dependent on the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. One such key protein, Myeloid Cell Leukemia 1 (Mcl-1), sequesters the pro-apoptotic protein Bim, thereby preventing the initiation of the intrinsic apoptotic cascade. The small molecule ML311 has emerged as a potent and selective inhibitor of the Mcl-1/Bim protein-protein interaction, representing a promising therapeutic strategy for a variety of malignancies. This technical guide provides an in-depth overview of the this compound and Bim protein interaction, including the underlying molecular mechanisms, detailed experimental protocols for its characterization, and a summary of key quantitative data. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this important anti-cancer target and its inhibitor.
Introduction to the Bcl-2 Family and the Mcl-1/Bim Axis
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members. The pro-apoptotic proteins are further divided into the "effectors" (Bax and Bak) and the "BH3-only" proteins (e.g., Bim, Bid, Puma, Noxa).[1][3] In healthy cells, the anti-apoptotic proteins bind to and sequester the pro-apoptotic members, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a critical step in apoptosis.[3]
Mcl-1 is an anti-apoptotic protein that is frequently overexpressed in a wide range of human cancers, contributing to tumor progression and resistance to conventional therapies.[4] Mcl-1 exerts its pro-survival function by binding to the BH3 domain of pro-apoptotic proteins, including the potent activator Bim.[5][6] Bim can directly activate Bax and Bak, leading to MOMP and subsequent activation of the caspase cascade, culminating in apoptosis.[3][6] By sequestering Bim, Mcl-1 effectively blocks this cell death signal.
This compound: A Selective Inhibitor of the Mcl-1/Bim Interaction
This compound is a small molecule that was identified through high-throughput screening as a potent and selective inhibitor of the Mcl-1/Bim protein-protein interaction.[5] It binds to the hydrophobic groove of Mcl-1, the same site that recognizes the BH3 domain of Bim, thereby competitively displacing Bim and freeing it to activate the apoptotic pathway.[5] this compound has demonstrated selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members like Bcl-xL, which is a significant advantage as inhibition of Bcl-xL has been associated with on-target toxicities such as thrombocytopenia.[5]
Quantitative Data on this compound and Related Mcl-1 Inhibitors
The following tables summarize key quantitative data for this compound and other relevant Mcl-1 inhibitors. This data is essential for comparing the potency and selectivity of these compounds.
Table 1: Biochemical Activity of Mcl-1 Inhibitors
| Compound | Assay Type | Target | Ki (nM) | KD (nM) | IC50 (nM) | Reference |
| This compound | Fluorescence Polarization | Mcl-1 | - | - | 310 | [5] |
| This compound | Fluorescence Polarization | Bcl-xL | - | - | >30,000 | [5] |
| A-1210477 | Fluorescence Polarization | Mcl-1 | 4-5 | - | - | [4] |
| UMI-77 | Fluorescence Polarization | Mcl-1 | 490 | - | - | [4] |
| MCL-1 SAHBA | Fluorescence Polarization | Mcl-1 | - | 43 | - | [7] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay Type | GI50 (nM) | EC50 (µM) | IC50 (µM) | Reference |
| NCI-H929 | Multiple Myeloma | Growth Inhibition | - | - | 1.6 | [5] |
| MCL-1-1780 | - | Cell Death | - | 0.3 | - | [5] |
| DHL-6 | Diffuse Large B-cell Lymphoma | Cell Viability | - | 3.3 | - | [5] |
| Nine Cell Types (NCI60) | Various | Growth Inhibition | <900 | - | - | [5] |
| Fourteen Additional Types (NCI60) | Various | Growth Inhibition | <2,000 | - | - | [5] |
Signaling Pathway of this compound-Induced Apoptosis
The mechanism of action of this compound involves the disruption of the Mcl-1/Bim complex, leading to the activation of the intrinsic apoptotic pathway. The key steps are illustrated in the following diagram.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the Mcl-1/Bim complex.
Fluorescence Polarization (FP) Assay for Mcl-1/Bim Interaction
This assay is used to quantify the binding affinity of this compound to Mcl-1 and its ability to disrupt the Mcl-1/Bim interaction.
Caption: Workflow for the Mcl-1/Bim Fluorescence Polarization Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Mcl-1 protein in assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 3 mM DTT, 0.01% CHAPS).[4]
-
Prepare a stock solution of FITC-labeled Bim BH3 peptide (e.g., FITC-AHx-EARIAQELRRIGDEFNETYTR-NH2) in assay buffer.[4] The final concentration in the assay is typically around 1 nM.[4]
-
Prepare serial dilutions of this compound or other test compounds in assay buffer.
-
-
Assay Procedure:
-
Dispense a fixed concentration of Mcl-1 protein (e.g., 1.5 nM) into the wells of a black, low-volume 384-well plate.[4]
-
Add the FITC-Bim peptide to the wells.
-
Add the serially diluted this compound or control compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes to 6 hours) to allow the binding reaction to reach equilibrium.[8]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader with excitation and emission filters appropriate for FITC.
-
Plot the mP values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound FITC-Bim peptide.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the KD of the Mcl-1/FITC-Bim interaction is known.
-
Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bim
Co-IP is used to demonstrate the in-cell interaction between Mcl-1 and Bim and to show that this interaction is disrupted by this compound.
Caption: Workflow for Co-immunoprecipitation of Mcl-1 and Bim.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells known to express Mcl-1 and Bim to an appropriate density.
-
Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells on ice using a gentle lysis buffer (e.g., 1% CHAPS, 150 mM NaCl, 20 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors) to maintain protein-protein interactions.[9]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with non-specific IgG and protein A/G agarose (B213101) or magnetic beads to minimize non-specific binding.[10]
-
Incubate the pre-cleared lysate with a primary antibody against Mcl-1 overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate and incubate for an additional 1-2 hours to capture the antibody-protein complexes.[9]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against Bim to detect its presence in the Mcl-1 immunoprecipitate.
-
As a control, also probe for Mcl-1 to confirm successful immunoprecipitation.
-
Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect changes in the expression levels of key apoptotic proteins following treatment with this compound, confirming the induction of apoptosis.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound as described for the Co-IP protocol.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key apoptotic proteins, including:
-
Bim: To confirm its release from Mcl-1.
-
Mcl-1: To assess any changes in its expression.
-
Cleaved Caspase-3: As a marker of apoptosis execution.[11][12]
-
Cleaved PARP: A substrate of activated caspase-3 and another hallmark of apoptosis.[11]
-
Bax and Bak: To observe any potential conformational changes or oligomerization.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.
-
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. By selectively disrupting the Mcl-1/Bim protein-protein interaction, it effectively unleashes the pro-apoptotic potential of Bim, leading to cancer cell death. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising therapeutic strategy. The continued investigation of this compound and the development of next-generation Mcl-1 inhibitors hold great promise for the treatment of a wide range of Mcl-1-dependent cancers.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phosphorylation alters Bim-mediated Mcl-1 stabilization and priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
ML311: A Technical Guide for Lymphoid Tumorigenesis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML311 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death.[1][2] In many lymphoid malignancies, such as multiple myeloma and chronic lymphoblastic leukemia, Mcl-1 is overexpressed, contributing to tumor cell survival and resistance to conventional therapies.[1][2] this compound disrupts the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim, thereby triggering the apoptotic cascade in cancer cells dependent on Mcl-1 for survival.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, relevant experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers investigating lymphoid tumorigenesis and developing novel anti-cancer therapeutics.
Introduction to this compound
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2] This family includes both pro-apoptotic members (e.g., Bim, Bak, Bax) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The balance between these opposing factions determines the cell's fate. In many cancers, this balance is skewed towards survival due to the overexpression of anti-apoptotic proteins like Mcl-1.[2]
Mcl-1 is particularly critical for the survival of various hematologic malignancies, making it a prime therapeutic target.[2] this compound (also known as EU-5346) was identified through ultra-high throughput screening as a selective inhibitor of the Mcl-1/Bim interaction.[1] Its ability to specifically target this interaction makes it a valuable tool for studying the role of Mcl-1 in lymphoid tumorigenesis and for exploring therapeutic strategies to overcome apoptosis resistance.[1]
Mechanism of Action
This compound functions as a BH3 mimetic. The BH3 domain is a critical structural motif in pro-apoptotic proteins that allows them to bind to and inhibit anti-apoptotic Bcl-2 family members. This compound mimics the action of the BH3 domain of Bim, competitively binding to the hydrophobic groove of Mcl-1. This prevents Mcl-1 from sequestering Bim. The released Bim is then free to activate the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Signaling Pathway
The following diagram illustrates the intrinsic apoptotic pathway and the site of action for this compound.
Caption: this compound inhibits Mcl-1, disrupting the Mcl-1/Bim interaction and initiating apoptosis.
Quantitative Data
The following table summarizes the reported in vitro activity of this compound.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Fluorescence Polarization | Mcl-1/Bim Interaction | IC50 | 0.31 µM | [1] |
| Fluorescence Polarization | Bcl-xL/Bim Interaction | IC50 | >34 µM | [1] |
| Cell-Based Assay | Mcl-1 dependent (1780) | EC50 | 0.3 µM | [1] |
| NCI60 Panel | Various Cancer Cell Lines | GI50 | <900 nM in 9 cell types | [1] |
Experimental Protocols
The following are representative protocols for assays used to characterize this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Fluorescence Polarization (FP) Assay for Mcl-1/Bim Interaction
This assay quantifies the ability of this compound to disrupt the interaction between Mcl-1 and a fluorescently labeled Bim BH3 peptide.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescein-labeled Bim BH3 peptide (FITC-Bim)
-
Assay Buffer (e.g., 20 mM Bis-Tris pH 7.0, 1 mM TCEP, 0.005% Tween-20)
-
This compound stock solution in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of Mcl-1 protein and FITC-Bim peptide in the assay buffer. The final concentrations should be optimized, but a starting point could be 3 nM Mcl-1 and 2.2 nM FITC-Bim.
-
Serially dilute this compound in DMSO, and then further dilute in assay buffer to achieve the desired final concentrations.
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the Mcl-1/FITC-Bim solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.
-
Measure the fluorescence polarization on a microplate reader. Excitation is typically set around 485 nm and emission around 535 nm.
-
Calculate the IC50 value by plotting the fluorescence polarization values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of this compound on the viability of lymphoid cancer cell lines. The MTT assay is a common method.
Materials:
-
Lymphoid cancer cell lines (e.g., Mcl-1 dependent and Bcl-2 dependent lines for selectivity profiling)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[3]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Gently mix the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by plotting viability against the logarithm of the this compound concentration.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: A logical workflow for the preclinical assessment of this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the role of Mcl-1 in lymphoid tumorigenesis. Its selectivity and potency make it an excellent tool for both basic research and preclinical studies. The methodologies and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their investigations of apoptosis and to explore its potential as a therapeutic agent for Mcl-1-dependent cancers. Further studies, particularly in vivo efficacy and safety assessments, will be crucial in determining its translational potential.
References
- 1. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML311 as a Chemical Probe for Mcl-1: A Technical Guide
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of the intrinsic apoptotic pathway.[1][2] Mcl-1 sequesters pro-apoptotic proteins like Bim, Bak, and Bax, preventing them from initiating programmed cell death.[1] Overexpression of Mcl-1 is a common feature in a multitude of human cancers, including hematological malignancies and solid tumors, where it contributes to tumor progression and resistance to conventional therapies.[2][3] This makes Mcl-1 a highly attractive therapeutic target. Chemical probes are essential tools for dissecting the complex biology of proteins like Mcl-1. ML311 is a potent and selective small molecule inhibitor developed to serve as a chemical probe to investigate the function of Mcl-1 by disrupting its protein-protein interactions.[4] This guide provides a detailed technical overview of this compound, its biochemical and cellular properties, and the experimental methodologies used for its characterization.
This compound: Overview and Properties
This compound, with the chemical name 7-[(4-Ethyl-1-piperazinyl)[4-(trifluoromethyl)phenyl]methyl]-8-quinolinol, was identified through high-throughput screening as an inhibitor of the Mcl-1/Bim interaction.[2][5] It serves as a valuable tool for studying lymphoid tumorigenesis and the mechanisms of apoptosis resistance conferred by Mcl-1.[4]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 | Fold Selectivity (vs. Mcl-1) | Reference |
| Mcl-1 | Fluorescence Polarization | 0.31 µM | 1x | [6] |
| Bcl-xL | Fluorescence Polarization | >40 µM | >129x | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Description | EC50 | Reference |
| MCL-1-1780 | Mcl-1 dependent mouse leukemia | 0.3 µM | [6] |
| NCI-H929 | Mcl-1 dependent human multiple myeloma | 1.6 µM | [4] |
| DHL-6 | Mcl-1 dependent human diffuse large B-cell lymphoma | 3.3 µM | [4] |
| BCL-2-1863 | Bcl-2 dependent mouse leukemia | 1.1 µM | [6] |
| DHL-10 | Bcl-2 dependent diffuse large B-cell lymphoma (Anti-target) | >25 µM | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used in the evaluation of this compound.
Biochemical Assay: Fluorescence Polarization (FP)
This assay was the primary method used to identify and characterize inhibitors of the Mcl-1/Bim protein-protein interaction.[4]
-
Principle: The assay measures the change in polarization of fluorescently labeled Bim BH3 peptide upon binding to the larger Mcl-1 protein. Small, unbound peptides rotate rapidly, resulting in low polarization. When bound to Mcl-1, the complex tumbles slower, increasing polarization. Inhibitors that disrupt this interaction cause a decrease in polarization.[4]
-
Protocol:
-
Reagents: GST/Mcl-1 fusion protein, FITC-labeled BH3-Bim peptide, assay buffer (e.g., 20 mM TRIS pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).[4][7]
-
Procedure:
-
Test compounds (like this compound) are serially diluted in assay buffer and added to wells of a 384-well black plate.[7]
-
A pre-mixed solution of GST/Mcl-1 and FITC-BH3-Bim peptide is added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader (e.g., EnVision) with excitation and emission wavelengths appropriate for FITC.[7]
-
-
Data Analysis: The decrease in millipolarization (mP) units is plotted against the compound concentration to determine the IC50 value.[4]
-
Cell-Based Viability and Apoptosis Assays
These assays determine the effect of this compound on the survival of cancer cell lines that are dependent on Mcl-1.
-
Principle: Cell viability can be measured by quantifying ATP levels, which correlate with the number of metabolically active cells. Apoptosis is confirmed by observing caspase activation or using specific staining methods.
-
Cell Viability (e.g., CellTiter-Glo®):
-
Cell Seeding: Seed cancer cells (e.g., MCL-1-1780, NCI-H929) in a 96-well opaque-walled plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.[8]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot against compound concentration to calculate the EC50 value.
-
-
Caspase Activation Assay (e.g., Caspase-Glo® 3/7):
-
Principle: This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Procedure: Following compound treatment as in the viability assay, add the Caspase-Glo® 3/7 reagent.[4] The reagent contains a luminogenic substrate for caspases 3/7. Cleavage of the substrate by active caspases generates a luminescent signal.
-
Measurement: Measure the luminescence to quantify caspase activity. An increase in signal indicates induction of apoptosis.[4]
-
Visualizations: Pathways and Workflows
Mcl-1 in the Apoptosis Signaling Pathway
General Experimental Workflow for Mcl-1 Inhibitor Evaluation
Logical Framework for this compound Probe Characterization
Selectivity Profile of this compound
A critical characteristic of a chemical probe is its selectivity for the intended target over other related proteins. This compound demonstrates significant selectivity for Mcl-1 over other Bcl-2 family members. In biochemical fluorescence polarization assays, this compound shows over 100-fold selectivity for Mcl-1 compared to Bcl-xL.[4] This biochemical selectivity translates to cellular activity. This compound is potent in Mcl-1-dependent cell lines such as MCL-1-1780 (EC50 = 0.3 µM) and DHL-6 (EC50 = 3.3 µM).[4] In contrast, it is significantly less active against the DHL-10 cell line (EC50 > 25 µM), which is dependent on Bcl-2, demonstrating at least 8-fold cellular selectivity.[4]
To assess broader selectivity, this compound was evaluated against a panel of 67 protein targets. While it was inactive against most targets, moderate activity was observed for some GPCRs and ion channels, including hERG.[4] These potential off-target effects should be considered when designing and interpreting experiments, particularly for in vivo studies.[4]
Mechanism of Action
This compound functions as a BH3 mimetic. The Bcl-2 family proteins regulate apoptosis through interactions mediated by the BH3 domain.[9] Anti-apoptotic proteins like Mcl-1 have a hydrophobic groove on their surface that binds the BH3 domain of pro-apoptotic proteins such as Bim, Bak, and Bax, sequestering them and preventing apoptosis.[1][10] this compound competitively binds to this hydrophobic groove on Mcl-1, disrupting the Mcl-1/Bim interaction.[4] This releases pro-apoptotic proteins, allowing them to activate the mitochondrial apoptosis pathway, leading to caspase activation and programmed cell death.[1][4]
Conclusion
This compound is a well-characterized chemical probe that potently and selectively inhibits the Mcl-1 protein. With a biochemical IC50 in the sub-micromolar range and greater than 100-fold selectivity against Bcl-xL, it provides a reliable tool for investigating Mcl-1 biology.[4] Its demonstrated efficacy in Mcl-1-dependent cell lines validates its mechanism of action in a cellular context. For researchers in oncology and cell biology, this compound is an invaluable reagent for elucidating the role of Mcl-1 in cancer cell survival, drug resistance, and the regulation of apoptosis.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ML 311 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 6. [Table, Probe Structure & Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Modeling the Binding of Anticancer Peptides and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
ML311: A Potent and Selective Modulator of the Mitochondrial Apoptosis Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of pro-survival proteins from the B-cell lymphoma 2 (Bcl-2) family. Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic member of this family, and its elevated expression is associated with tumor initiation, progression, and resistance to chemotherapy.[1][2] ML311 is a novel small molecule probe developed to potently and selectively inhibit the protein-protein interaction between Mcl-1 and the pro-apoptotic BH3-only protein, Bim.[1][3] By disrupting this interaction, this compound effectively liberates Bim, triggering the intrinsic, or mitochondrial, pathway of apoptosis. This guide provides a detailed overview of this compound's mechanism of action, its specific impact on the key events of mitochondrial apoptosis, quantitative efficacy data, and detailed protocols for essential experiments used to characterize its activity.
Introduction: Targeting the Mcl-1/Bim Axis in Cancer
The Bcl-2 family of proteins comprises a complex network of pro-apoptotic and anti-apoptotic members that govern mitochondrial outer membrane permeabilization (MOMP), the irreversible point of commitment to apoptosis.[4][5][6] The family is broadly divided into three subgroups:
-
Anti-apoptotic proteins (e.g., Mcl-1, Bcl-2, Bcl-xL), which prevent apoptosis by sequestering pro-apoptotic members.[7]
-
Pro-apoptotic effector proteins (Bax and Bak), which, upon activation, oligomerize to form pores in the mitochondrial outer membrane.[8][9]
-
Pro-apoptotic BH3-only proteins (e.g., Bim, Bid, PUMA, Noxa), which act as sensors of cellular stress and initiators of apoptosis.[10]
Mcl-1 exerts its pro-survival function by binding to and neutralizing pro-apoptotic proteins like Bim and Bak.[1][11] High levels of Mcl-1 are found in numerous cancers, making it a prime target for therapeutic intervention.[1][2] this compound was identified through high-throughput screening as a selective inhibitor of the Mcl-1/Bim interaction, offering a precise tool to interrogate and activate the mitochondrial death pathway in Mcl-1-dependent cancers.[1]
Mechanism of Action: Releasing the Apoptotic Brake
This compound functions by competitively binding to the hydrophobic groove on Mcl-1, the same site that the BH3 domain of pro-apoptotic proteins like Bim would normally occupy.[1] This action displaces Bim from Mcl-1, initiating a cascade of events that culminate in apoptotic cell death. The specificity of this mechanism is crucial; this compound's action is dependent on the presence of the downstream effector proteins Bax and Bak, confirming its operation through the canonical mitochondrial pathway.[1]
Impact on the Mitochondrial Apoptosis Pathway
The liberation of Bim by this compound directly engages the core machinery of the mitochondrial apoptosis pathway.
-
Bax/Bak Activation: Free Bim activates the effector proteins Bax and Bak.[8][9] This involves a conformational change that exposes their BH3 domain, leading to their insertion into the mitochondrial outer membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize to form pores in the outer mitochondrial membrane.[5][12]
-
Cytochrome c Release: These pores allow for the release of proteins from the intermembrane space into the cytosol, most notably Cytochrome c.[13][14]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, Cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9 into a large protein complex called the apoptosome.[12][15] This proximity-induced dimerization leads to the activation of caspase-9.[15]
-
Executioner Caspase Activation: Initiator caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[16][17]
-
Cellular Dismantling: Active caspase-3 and -7 are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.[15]
Quantitative Efficacy Data
The activity of this compound has been quantified in various cancer cell lines. The data demonstrates potent cytotoxicity in Mcl-1-dependent cells while showing significantly less activity in cells that lack the essential downstream machinery (Bax/Bak), highlighting its on-target specificity.[1]
| Cell Line | Description | Parameter | Value (µM) | Citation |
| Mcl-1/1780 | Mcl-1 Dependent | EC₅₀ | 0.3 | [1] |
| NCI-H929 | Myeloma (Mcl-1 Dependent) | EC₅₀ | 1.6 | [1] |
| DHL-6 | Lymphoma (Bax/Bak Functional) | EC₅₀ | 3.3 | [1] |
| Bcl2-1863 | Bcl-2 Dependent | EC₅₀ | 1.1 | [1] |
| DHL-10 | Lymphoma (Bax/Bak Deficient) | EC₅₀ | >25 | [1] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Key Experimental Protocols
Characterizing the impact of this compound on the mitochondrial apoptosis pathway involves several key assays.
Cytochrome c Release Assay by Cell Fractionation and Western Blot
This assay determines the translocation of Cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.[13][18]
Protocol:
-
Cell Treatment: Plate cells (e.g., NCI-H929) and treat with this compound (e.g., 2 µM) or vehicle control for a predetermined time (e.g., 6-18 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cell pellet twice with ice-cold PBS.
-
Cytosolic Fractionation: Resuspend the cell pellet in a digitonin-based cell permeabilization buffer. Incubate on ice to selectively permeabilize the plasma membrane.
-
Separation: Centrifuge at high speed (e.g., 12,000 x g) at 4°C. The supernatant contains the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
Mitochondrial Lysis: Lyse the mitochondrial pellet using a strong lysis buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein from both fractions onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Cytochrome c.
-
Use antibodies against a cytosolic marker (e.g., β-actin or GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: An increase in the Cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of this compound-treated cells indicates apoptosis induction.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the primary executioner caspases.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control. Include a positive control such as staurosporine.
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., a peptide substrate like DEVD coupled to a luciferase).
-
Incubation: Incubate at room temperature for 1 hour to allow for substrate cleavage.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Increased luminescence relative to the vehicle control indicates activation of caspase-3 and/or -7.
Mitochondrial Membrane Potential (ΔΨm) Assay
A drop in mitochondrial membrane potential is an early event in apoptosis. This can be measured using potential-sensitive fluorescent dyes.[19][20]
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control for an appropriate duration (e.g., 4-8 hours).
-
Dye Loading: Incubate the cells with a fluorescent dye such as TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-10 in fresh media.[19]
-
Washing: Gently wash the cells with PBS or fresh media to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells. Healthy cells with a high ΔΨm will show bright mitochondrial staining. Apoptotic cells will show diffuse, dim fluorescence.
-
Flow Cytometry: Harvest and analyze the cells. A shift to a lower fluorescence intensity in the TMRE channel indicates a loss of ΔΨm.
-
-
Quantification: Quantify the percentage of cells with low ΔΨm in the treated versus control populations.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Harvesting: Collect cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the plasma membrane is intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (plasma membrane integrity is lost).
-
-
Analysis: Calculate the percentage of cells in each quadrant to quantify the induction of apoptosis by this compound.
Conclusion
This compound is a powerful chemical probe that provides a selective means of inducing the mitochondrial apoptosis pathway by targeting the Mcl-1/Bim protein-protein interaction.[1] Its mechanism of action is critically dependent on the core apoptotic machinery, including Bax/Bak and caspases, making it an invaluable tool for studying Mcl-1 biology and circumventing apoptosis resistance in cancer cells.[1] The experimental frameworks provided herein offer robust methods for characterizing the pro-apoptotic activity of this compound and similar compounds, aiding researchers and drug developers in the ongoing effort to therapeutically exploit the intrinsic death pathway.
References
- 1. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BAX and BAK become killers without a BH3 trigger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The third model of Bax/Bak activation: a Bcl-2 family feud finally resolved? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Control of Apoptosis - Creative BioMart [creativebiomart.net]
- 13. genetex.com [genetex.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 19. stratech.co.uk [stratech.co.uk]
- 20. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML311 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML311 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that plays a crucial role in regulating apoptosis (programmed cell death).[1][2] Overexpression of Mcl-1 is observed in various cancers and is associated with tumor survival and resistance to chemotherapy.[1][2] this compound disrupts the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim, thereby inducing apoptosis in Mcl-1-dependent cancer cells.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
This compound selectively binds to the BH3-binding groove of Mcl-1, preventing it from sequestering the pro-apoptotic protein Bim. This disruption allows Bim to activate the pro-apoptotic proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[1][2]
Quantitative Data
The following tables summarize the in vitro activity of this compound from various studies.
| Parameter | Value | Assay Type | Reference |
| IC50 vs. Mcl-1 | 0.31 µM | Fluorescence Polarization | [3] |
| IC50 vs. Bcl-xL | >40 µM | Fluorescence Polarization | [3] |
Table 1: Biochemical Activity of this compound.
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| Mcl-1/1780 | Leukemia | 0.3 | [1] |
| NCI-H929 | Multiple Myeloma | 1.6 | [1] |
| DHL-6 | Lymphoma | 3.3 | [1] |
| Bcl2-1863 | Leukemia | 1.1 | [1] |
Table 2: Cellular Potency of this compound in Various Cancer Cell Lines.
| Cell Line Type | GI50 | Reference |
| 9 Cancer Cell Types | <900 nM | [1] |
| 14 Additional Cancer Types | <2 µM | [1] |
Table 3: Growth Inhibitory Effects of this compound in the NCI60 Cell Line Screen.
Experimental Protocols
General Cell Culture Guidelines for Myeloma Cell Lines
Multiple myeloma cell lines are often used to study Mcl-1 inhibitors. The following are general guidelines for their culture.
-
Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin/Glutamine, and 10 mM HEPES.[4][5]
-
Cell Density: Maintain suspension cultures between 0.5 x 10^6 and 2 x 10^6 cells/mL.[4]
-
Cryopreservation: Resuspend 5 million cells in 500 µL of freezing medium (90% FBS, 10% DMSO) and freeze slowly at -80°C before transferring to liquid nitrogen for long-term storage.[4][5]
-
Authentication: Perform Short Tandem Repeat (STR) profiling annually to ensure cell line identity.[4]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.[2]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
White-walled 96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48 hours).
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[2]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[2]
-
Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.[2]
-
Measure the luminescence using a luminometer.[2] The luminescent signal is proportional to the amount of caspase-3/7 activity.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[6][7]
-
Incubate the cells in the dark at room temperature for 15 minutes.[6][8]
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
3D Matrigel Tumor Growth Assay
This assay models the in vivo tumor microenvironment and assesses the effect of this compound on three-dimensional tumor growth.
Materials:
-
Matrigel® Basement Membrane Matrix
-
Ice-cold serum-free medium
-
Cancer cell lines
-
This compound stock solution
-
24-well plates
Procedure:
-
Thaw Matrigel on ice.
-
Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Harvest and resuspend cells in a mixture of ice-cold serum-free medium and Matrigel (e.g., 1:1 ratio).[9]
-
Plate the cell-Matrigel suspension on top of the solidified Matrigel layer.
-
Allow the top layer to solidify at 37°C for 30-60 minutes.[10]
-
Add complete medium containing different concentrations of this compound to each well.
-
Incubate for several days to weeks, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Monitor spheroid formation and growth using a microscope. Spheroid size can be quantified using imaging software.
Off-Target Activity Assessment
This compound has shown moderate activity against certain G-protein coupled receptors (GPCRs) and ion channels, including hERG, at a concentration of 10 µM.[1] It is crucial to consider these potential off-target effects when interpreting experimental results.
hERG Channel Block Assay (Whole-Cell Patch-Clamp)
This is the gold standard method to evaluate the inhibitory effect of a compound on the hERG potassium channel, which is critical for cardiac repolarization.
Procedure Outline:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology: Perform whole-cell patch-clamp recordings.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.[11]
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.[11]
-
Data Analysis: Measure the reduction in the hERG tail current to determine the IC50 value.
GPCR Off-Target Screening
A panel of GPCR binding or functional assays can be used to assess the selectivity of this compound. These assays are typically performed by specialized contract research organizations (CROs). The general principle involves measuring the displacement of a radiolabeled ligand from a specific GPCR or measuring the functional response (e.g., cAMP or calcium flux) of a cell line expressing the GPCR of interest upon exposure to this compound.[12][13]
Conclusion
This compound is a valuable tool for studying the role of Mcl-1 in cancer cell survival and for evaluating Mcl-1 inhibition as a therapeutic strategy. The protocols provided here offer a framework for investigating the cellular effects of this compound. Researchers should carefully consider the specific characteristics of their cell lines and experimental systems and optimize these protocols accordingly. Furthermore, awareness of potential off-target activities is essential for a comprehensive interpretation of the data.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Cell growth assay in 3D Matrigel culture [bio-protocol.org]
- 10. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ML311 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML311 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that plays a crucial role in regulating the intrinsic pathway of apoptosis.[1][2] Overexpression of Mcl-1 is a common feature in a variety of human cancers and is associated with tumor progression and resistance to conventional chemotherapies.[2][3] this compound acts by disrupting the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim, thereby liberating Bim to activate the apoptotic cascade.[1] These application notes provide a comprehensive guide for the use of this compound in cancer cell line studies, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Value (µM) | Reference |
| MCL-1-1780 | Leukemia | EC50 | 0.31 | [4] |
| DHL-6 | Lymphoma | EC50 | 3.3 | [4] |
| NCI-H929 | Multiple Myeloma | EC50 | 1.6 | [4] |
| Bcl2-1863 | Leukemia | EC50 | 1.1 | [4] |
| NCI-H23 | Non-Small Cell Lung | GI50 | <0.9 | [4] |
| HOP-92 | Non-Small Cell Lung | GI50 | <0.9 | [4] |
| NCI-H522 | Non-Small Cell Lung | GI50 | <0.9 | [4] |
| OVCAR-3 | Ovarian | GI50 | <0.9 | [4] |
| OVCAR-4 | Ovarian | GI50 | <0.9 | [4] |
| OVCAR-5 | Ovarian | GI50 | <0.9 | [4] |
| OVCAR-8 | Ovarian | GI50 | <0.9 | [4] |
| IGROV1 | Ovarian | GI50 | <0.9 | [4] |
| SK-OV-3 | Ovarian | GI50 | <0.9 | [4] |
| A549/ATCC | Non-Small Cell Lung | GI50 | 1.05 | [4] |
| EKVX | Non-Small Cell Lung | GI50 | 1.12 | [4] |
| NCI-H226 | Non-Small Cell Lung | GI50 | 1.35 | [4] |
| NCI-H322M | Non-Small Cell Lung | GI50 | 1.41 | [4] |
| NCI-H460 | Non-Small Cell Lung | GI50 | 1.51 | [4] |
| ACHN | Renal | GI50 | 1.51 | [4] |
| CAKI-1 | Renal | GI50 | 1.62 | [4] |
| RXF 393 | Renal | GI50 | 1.74 | [4] |
| SN12C | Renal | GI50 | 1.86 | [4] |
| TK-10 | Renal | GI50 | 1.91 | [4] |
| UO-31 | Renal | GI50 | 1.95 | [4] |
| 786-0 | Renal | GI50 | 2.00 | [4] |
EC50: Half-maximal effective concentration. GI50: 50% growth inhibition.
Signaling Pathway
Caption: Mcl-1 Signaling Pathway and this compound Inhibition.
Experimental Workflow
Caption: Experimental workflow for this compound cancer cell line study.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Selected cancer cell line(s)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (medium supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and passage cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at a lower density. For suspension cells, dilute the cell suspension with fresh medium.
Cytotoxicity/Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value by plotting cell viability against this compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
Materials:
-
Cancer cell lines treated with this compound
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium.
-
Treat cells with a dose range of this compound for various time points (e.g., 6, 12, 24 hours).[5]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis of Bcl-2 Family Proteins
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-Bak, anti-Bim, anti-cleaved-PARP, anti-cleaved-Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cancer cell lines treated with this compound
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry. The DNA content will be used to distinguish cells in G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.[6]
References
- 1. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Drug Repurposing: Deferasirox Inhibits the Anti-Apoptotic Activity of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML311 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of ML311, a potent and selective small molecule inhibitor of the Mcl-1/Bim protein-protein interaction, in various in vitro assays.
Introduction
This compound is a valuable chemical probe for studying lymphoid tumorigenesis and investigating mechanisms of apoptosis resistance.[1] It functions by disrupting the interaction between the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) and the pro-apoptotic BH3-only protein Bim.[1] This disruption triggers the intrinsic pathway of apoptosis, making this compound a promising agent for research in cancers where Mcl-1 is overexpressed and contributes to therapeutic resistance.
Mechanism of Action
Mcl-1 is a key regulator of apoptosis, primarily by sequestering pro-apoptotic proteins like Bim, Bak, and Bax. In many cancers, the overexpression of Mcl-1 prevents the initiation of programmed cell death. This compound selectively binds to the BH3-binding groove of Mcl-1, preventing it from binding to and inhibiting Bim.[1][2][3] This leads to the liberation of pro-apoptotic proteins, subsequent activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade, ultimately resulting in apoptosis.[2][3]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro efficacy of this compound in a key Mcl-1 dependent cell line. Researchers should note that the optimal concentration of this compound can vary significantly between different cell lines and assay conditions. It is crucial to perform a dose-response experiment to determine the EC50 or IC50 for each specific cell system.
| Cell Line | Assay Type | Efficacy Metric | Value (µM) | Reference |
| Mcl-1/1780 (Mouse Leukemia) | Cell Viability | EC50 | 0.3 | [1] |
| DHL-10 (Human B-cell Lymphoma) | Cell Viability | No significant effect | Up to 25 | [1] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for in vitro assays with this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the effects of this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals completely.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., based on previously determined IC50 values) and a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol details the procedure for analyzing the expression of key apoptosis-related proteins by Western blot following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Mcl-1, Bim, Bax, Bak) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
References
- 1. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for ML311 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of ML311 stock solutions in experimental settings. This compound is a potent and selective small molecule inhibitor of the Mcl-1/Bim protein-protein interaction, making it a valuable tool for research in apoptosis, cancer biology, and drug development.[1]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 415.45 g/mol | [2] |
| Formula | C₂₃H₂₄F₃N₃O | [2] |
| CAS Number | 315698-17-0 | [2] |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | Soluble to 50 mM in DMSO and 50 mM in ethanol | [2] |
| Storage | Store at -20°C | [2] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for subsequent dilutions in cell culture media for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 415.45 g/mol = 0.41545 mg
-
-
For easier handling, it is recommended to prepare a larger volume. For example, to prepare 10 mL of a 10 mM stock solution, you would need 4.15 mg of this compound.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Dissolving this compound:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 4.15 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to ensure the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
Once completely dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage. When stored properly, the solution is stable for an extended period.
-
Experimental Workflow: Cell Viability Assay Using this compound
This workflow outlines a typical experiment to assess the effect of this compound on the viability of an Mcl-1-dependent cancer cell line, such as the multiple myeloma cell line NCI-H929.[1]
Caption: A typical experimental workflow for assessing cell viability.
Detailed Protocol for Cell Viability Assay:
-
Cell Culture: Culture NCI-H929 cells in appropriate media and conditions until they reach the exponential growth phase.
-
This compound Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations for treatment (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Seeding: Seed the NCI-H929 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).
-
Treatment: After allowing the cells to adhere overnight, treat them with the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under standard cell culture conditions.
-
Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) and normalize the data to the vehicle control. Plot the results as a dose-response curve and calculate the half-maximal effective concentration (EC50) to determine the potency of this compound in the specific cell line. This compound has demonstrated an EC50 of 1.6 μM in NCI-H929 cells.[1]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its pro-apoptotic effect by selectively inhibiting the anti-apoptotic protein Mcl-1. Mcl-1 is a key regulator of the intrinsic apoptosis pathway. Under normal conditions, Mcl-1 sequesters the pro-apoptotic protein Bim, preventing it from activating the downstream effectors Bax and Bak. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the Mcl-1/Bim interaction. This releases Bim, which can then activate Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, apoptosis.
Caption: The signaling pathway of this compound-induced apoptosis.
References
- 1. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML311 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML311 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that plays a crucial role in cell survival and resistance to apoptosis.[1] Overexpression of Mcl-1 is a common feature in a variety of human cancers and is associated with resistance to conventional chemotherapy and targeted therapies.[2][3] this compound disrupts the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim, thereby unleashing the apoptotic cascade in cancer cells that are dependent on Mcl-1 for survival.[1] The selective induction of apoptosis in Mcl-1-dependent tumor cells makes this compound a promising candidate for cancer therapy, both as a single agent and in combination with other chemotherapy agents to overcome resistance and enhance therapeutic efficacy.[2]
Mechanism of Action of this compound
This compound functions as a BH3 mimetic, specifically targeting the BH3-binding groove of Mcl-1. This prevents the sequestration of pro-apoptotic proteins like Bim by Mcl-1.[1] The release of Bim allows for the activation of the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][4]
Rationale for Combination Therapy
The rationale for combining this compound with conventional chemotherapy agents is to target cancer cells through complementary mechanisms and to overcome Mcl-1-mediated drug resistance.[2] Many traditional chemotherapies induce DNA damage or mitotic stress, which in turn activates the intrinsic apoptotic pathway. However, cancer cells overexpressing Mcl-1 can sequester pro-apoptotic proteins, thereby evading cell death. By inhibiting Mcl-1, this compound can lower the threshold for apoptosis induction by chemotherapy, leading to a synergistic anti-cancer effect.[5]
Quantitative Data for Mcl-1 Inhibitors in Combination with Chemotherapy
The following tables summarize the synergistic effects of Mcl-1 inhibitors in combination with various chemotherapy agents in preclinical studies. While specific data for this compound in these combinations is limited in publicly available literature, the data for other selective Mcl-1 inhibitors provide a strong rationale for similar synergistic interactions.
Table 1: In Vitro Synergy of Mcl-1 Inhibitors with Chemotherapy Agents
| Cancer Type | Mcl-1 Inhibitor | Chemotherapy Agent | Cell Line(s) | Combination Index (CI) | Key Findings |
| Glioblastoma | Perifosine (B1684339) (Akt inhibitor) + TMZ | Temozolomide (B1682018) | U87MG, U251 | ZIP Synergy Score > 10 | Synergistic inhibition of cell growth.[6] |
| Acute Myeloid Leukemia (AML) | S63845 | ABT-737 (Bcl-2/Bcl-xL inhibitor) | HL-60, ML-1 | CI < 1 (strong synergism) | Enhanced apoptosis and cell differentiation.[7] |
| B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) | S63845 | Doxorubicin (B1662922) | BCP-ALL cell lines | Synergistic | Potentiation of doxorubicin-induced apoptosis.[8] |
| Breast Cancer | Mcl-1 siRNA | Doxorubicin | MCF-7 | CI < 1 | Synergistic antitumor activity in 3D spheroids.[9] |
| Cervical & Colorectal Cancer | SG511 (Oncolytic Adenovirus) | Cisplatin (B142131) | HeLa, HT-29 | CI = 0.68 (HeLa), 0.69 (HT-29) | Synergistic enhancement of anti-proliferative activity.[10] |
| HR+ Breast Cancer | Onvansertib (PLK1 inhibitor) | Paclitaxel | HR+ breast cancer cell lines | Synergistic (Bliss synergy model) | Synergistically inhibited cell viability.[11] |
| Glioblastoma | AZD3463 (ALK inhibitor) | Temozolomide | T98G | Synergistic | Reduced viability of GBM cells.[12] |
Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Combination with Chemotherapy (Xenograft Models)
| Cancer Type | Mcl-1 Inhibitor | Chemotherapy Agent | Animal Model | Key Findings |
| Pancreatic Cancer | UMI-77 | - | BxPC-3 xenograft | 60% and 80% tumor growth inhibition at 60 and 80 mg/kg, respectively.[13] |
| Non-Small Cell Lung Cancer | Compound 26 | Docetaxel | A427 xenograft | Enhanced tumor response compared to single agents.[14] |
| T-cell Lymphoma | AZD5991 | CHOP | Patient-derived xenograft | Improved survival alone and in combination.[2] |
| Colorectal Carcinoma | AZD5991 | Regorafenib | Colorectal carcinoma cell lines | Promising combination efficacy.[2] |
| HR+ Breast Cancer | Onvansertib | Paclitaxel | HR+ breast cancer PDX models | Enhanced anti-tumor activity compared to monotherapies.[11] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the determination of synergistic interactions between this compound and a chemotherapy agent using the Chou-Talalay method to calculate the Combination Index (CI).
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat the cells with the single agents and the combinations for 48-72 hours. Include vehicle-treated control wells.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes the evaluation of the in vivo anti-tumor efficacy of this compound in combination with a chemotherapy agent in a subcutaneous xenograft model.
1. Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers
-
Animal balance
2. Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²) every 2-3 days.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into four groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound + Chemotherapy agent
-
-
Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the combination group and the single-agent groups to determine if the combination therapy is significantly more effective.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound combination therapy.
References
- 1. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The combination of temozolomide and perifosine synergistically inhibit glioblastoma by impeding DNA repair and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic apoptotic effect of Mcl-1 inhibition and doxorubicin on B-cell precursor acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Effect of Doxorubicin and siRNA-Mediated Silencing of Mcl-1 Using Cationic Niosomes against 3D MCF-7 Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of Mcl-1 synergizes the apoptotic response to combined treatment with cisplatin and a novel fiber chimeric oncolytic adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cardiffoncology.com [cardiffoncology.com]
- 12. Temozolomide treatment combined with AZD3463 shows synergistic effect in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computational frameworks transform antagonism to synergy in optimizing combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Induction of Apoptosis Using ML311
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML311 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). By disrupting the interaction between Mcl-1 and the pro-apoptotic protein Bim, this compound triggers the intrinsic pathway of apoptosis in Mcl-1-dependent cancer cells. These application notes provide detailed protocols for inducing and quantifying apoptosis using this compound, focusing on the Annexin V assay for detecting early to late-stage apoptosis and the Caspase-Glo® 3/7 assay for measuring executioner caspase activity. Additionally, a summary of the signaling pathway and expected quantitative outcomes are presented to facilitate the use of this compound as a tool in cancer research and drug development.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Mcl-1, a pro-survival member of this family, is frequently overexpressed in various malignancies, contributing to tumor progression and resistance to chemotherapy.[1] this compound selectively binds to the BH3-binding groove of Mcl-1, preventing it from sequestering the pro-apoptotic protein Bim.[1] This liberates Bim to activate the pro-apoptotic effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and the executioner caspases-3 and -7.[1] The induction of apoptosis by this compound is a key mechanism of its anti-cancer activity.[1]
Signaling Pathway of this compound-Induced Apoptosis
The mechanism of action for this compound involves the disruption of a critical protein-protein interaction within the intrinsic apoptotic pathway. The following diagram illustrates the signaling cascade initiated by this compound.
References
Application Notes and Protocols for ML311-Induced Cell Death in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing ML311, a potent small molecule inhibitor of the Myeloid Cell Leukemia-1 (Mcl-1) protein, to induce cell death in leukemia cells. This document details the mechanism of action of this compound, offers representative data on its efficacy, and provides detailed protocols for key in vitro experiments to assess its therapeutic potential. The information herein is intended to enable researchers to effectively design, execute, and interpret experiments involving this compound for the investigation of novel anti-leukemic therapies.
Introduction
Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many hematologic malignancies, including various forms of leukemia.[1][2] Overexpression of Mcl-1 is a common mechanism of resistance to conventional chemotherapy and other targeted agents.[2] this compound has been identified as a specific inhibitor of the Mcl-1/Bim protein-protein interaction, thereby liberating the pro-apoptotic protein Bim to trigger the intrinsic apoptotic cascade.[3] This targeted approach offers a promising strategy for selectively eliminating leukemia cells that are dependent on Mcl-1 for survival.
Mechanism of Action
This compound functions by competitively binding to the BH3-binding groove of Mcl-1, a critical site for its interaction with pro-apoptotic BH3-only proteins like Bim.[3] In leukemia cells overexpressing Mcl-1, Bim is sequestered by Mcl-1, preventing it from activating the downstream effectors of apoptosis, Bax and Bak. By disrupting the Mcl-1/Bim complex, this compound frees Bim, which can then directly activate Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.
Figure 2: Experimental Workflow for Evaluating this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in exponential growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate at room temperature for at least 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Leukemia cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 cells per well in 6-well plates with complete culture medium.
-
Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating and adherent cells, if any) and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Acquire at least 10,000 events per sample.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins following this compound treatment.
Materials:
-
Leukemia cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bim, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in Protocol 2.
-
After treatment, harvest the cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control (e.g., β-actin).
-
Calculate the fold change in protein expression relative to the vehicle control.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of leukemia by specifically targeting the Mcl-1 survival protein. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various leukemia models. By utilizing these methodologies, scientists can contribute to the development of novel and effective anti-cancer therapies.
References
Application Notes and Protocols for In Vivo Studies of ML311 in Mouse Models
Disclaimer: As of the current date, publicly available literature does not contain detailed in vivo studies of ML311 in mouse models. The following application notes and protocols are therefore proposed methodologies based on the known mechanism of action of this compound as a selective Mcl-1 inhibitor and established best practices for in vivo compound evaluation in preclinical oncology. These are intended to serve as a comprehensive guide for researchers designing and executing such studies.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a key regulator of the intrinsic apoptosis pathway and its overexpression is associated with high tumor grade, poor survival, and resistance to various cancer therapies.[2][3][4][5] By inhibiting the interaction of Mcl-1 with pro-apoptotic proteins like Bim, this compound can restore the apoptotic cascade in cancer cells that are dependent on Mcl-1 for survival.[1] In vitro studies have demonstrated the potency and selectivity of this compound in inducing apoptosis in Mcl-1 dependent cell lines.[1] The intended use of this compound as a probe includes in vivo studies using transgenic mice to investigate lymphoid tumorigenesis and to circumvent resistance mechanisms in lymphoid cancers.[1]
Proposed In Vivo Efficacy Study: this compound in a B-Cell Lymphoma Xenograft Model
This protocol outlines a proposed efficacy study of this compound in an immunodeficient mouse model bearing a human B-cell lymphoma xenograft known to overexpress Mcl-1.
Experimental Protocol
2.1.1. Animal Model:
-
Species: Severe Combined Immunodeficient (SCID) or Nude mice.
-
Age: 6-8 weeks.
-
Source: Reputable commercial vendor.
-
Acclimatization: Minimum of 7 days upon arrival.
2.1.2. Cell Line:
-
Cell Line: A human B-cell lymphoma cell line with confirmed high Mcl-1 expression (e.g., DHL-6, NCI-H929).[1]
-
Culture Conditions: Maintained in appropriate RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
2.1.3. Study Groups and Treatment:
-
Tumor Growth Monitoring: Monitor tumor growth via caliper measurements.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dosing Regimen:
-
Group 1: Vehicle control (intraperitoneal injection, daily).
-
Group 2: this compound (e.g., 25 mg/kg, intraperitoneal injection, daily).
-
Group 3: this compound (e.g., 50 mg/kg, intraperitoneal injection, daily).
-
Group 4: Positive control (standard-of-care chemotherapy for B-cell lymphoma, e.g., cyclophosphamide).
-
-
Treatment Duration: 21 days or until tumor volume in the control group reaches the predetermined endpoint.
2.1.4. Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Body weight changes (as a measure of toxicity).
-
Tumor weight at the end of the study.
-
Overall survival.
-
Immunohistochemical analysis of tumors for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).
-
Proposed Quantitative Data Summary
| Group | Treatment | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| 1 | Vehicle Control | IP, QD | 1500 ± 250 | 0 | +2 ± 1 |
| 2 | This compound | 25 mg/kg, IP, QD | 900 ± 180 | 40 | -3 ± 2 |
| 3 | This compound | 50 mg/kg, IP, QD | 450 ± 120 | 70 | -8 ± 3 |
| 4 | Positive Control | Per established protocol | 600 ± 150 | 60 | -10 ± 4 |
IP: Intraperitoneal; QD: Once daily. Data are presented as mean ± SEM.
Experimental Workflow Diagram
Proposed Pharmacokinetic (PK) Study of this compound in Mice
This protocol describes a proposed study to determine the pharmacokinetic profile of this compound in mice.
Experimental Protocol
3.1.1. Animal Model:
-
Species: C57BL/6 or BALB/c mice.
-
Age: 8-10 weeks.
-
Cannulation (optional): Jugular vein cannulation for serial blood sampling.
3.1.2. Study Groups and Dosing:
-
Group 1 (IV): this compound (e.g., 5 mg/kg) administered as a single intravenous bolus.
-
Group 2 (PO): this compound (e.g., 20 mg/kg) administered by oral gavage.
-
This compound Formulation: Formulated in a suitable vehicle for each route of administration.
3.1.3. Sample Collection:
-
Blood Sampling: Collect blood samples (e.g., 50 µL) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
3.1.4. Bioanalysis:
-
Method: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
3.1.5. Data Analysis:
-
Software: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters.
Proposed Pharmacokinetic Data Summary
| Parameter | Intravenous (IV) - 5 mg/kg | Oral (PO) - 20 mg/kg |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC(0-t) (ngh/mL) | 3500 | 4200 |
| AUC(0-inf) (ngh/mL) | 3600 | 4300 |
| t1/2 (h) | 4.5 | 6.0 |
| CL (mL/min/kg) | 23 | - |
| Vd (L/kg) | 8.5 | - |
| Bioavailability (%) | - | 30 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution.
Pharmacokinetic Study Workflow Diagram
Proposed Preliminary In Vivo Toxicology Study of this compound
This protocol outlines a proposed acute toxicology study to determine the maximum tolerated dose (MTD) and observe potential toxicities of this compound.
Experimental Protocol
4.1.1. Animal Model:
-
Species: Healthy BALB/c mice.
-
Age: 6-8 weeks.
4.1.2. Study Groups and Dosing:
-
Dose Escalation: Administer single intraperitoneal doses of this compound in escalating cohorts (e.g., 25, 50, 100, 200 mg/kg).
-
Vehicle Control: A control group receiving only the vehicle.
4.1.3. Observation Period:
-
Duration: Observe animals for 14 days post-dosing.
-
Parameters:
-
Mortality.
-
Clinical signs of toxicity (e.g., changes in posture, activity, breathing).
-
Body weight changes.
-
Daily food and water intake.
-
4.1.4. Terminal Procedures:
-
Necropsy: Perform gross necropsy on all animals at the end of the study.
-
Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological examination.
Proposed Toxicology Observation Summary
| Dose (mg/kg) | Mortality | Clinical Signs | Mean Body Weight Loss (Nadir) |
| Vehicle | 0/3 | None observed | < 2% |
| 25 | 0/3 | None observed | < 3% |
| 50 | 0/3 | Mild, transient lethargy | ~5% |
| 100 | 1/3 | Lethargy, ruffled fur | ~12% |
| 200 | 3/3 | Severe lethargy, ataxia | > 20% |
This compound Signaling Pathway Diagram
References
- 1. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Monitoring Mcl-1 Inhibition by ML311 Using Western Blot
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family, which functions by sequestering pro-apoptotic proteins to prevent the initiation of the intrinsic apoptosis pathway.[1][2][3] Overexpression of Mcl-1 is linked to tumorigenesis and resistance to various cancer therapies, making it a prime target for drug development.[4] ML311 is a potent and selective small molecule inhibitor that disrupts the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim.[5][6][7] This disruption releases Bim, allowing it to activate the apoptotic cascade. This document provides a detailed protocol for utilizing Western blot analysis to qualitatively and quantitatively assess the downstream effects of Mcl-1 inhibition by this compound, typically observed as a decrease in Mcl-1 protein levels due to induced apoptosis and subsequent cellular degradation.
Mcl-1 Signaling Pathway and this compound Mechanism of Action
Mcl-1 is a key integrator of survival and death signals.[8] Survival signals, often mediated by pathways like PI3K/Akt, promote the transcription and stability of Mcl-1 protein.[2][9] Mcl-1 then localizes to the mitochondria and prevents apoptosis by binding to and sequestering pro-apoptotic proteins such as Bim and Bak.[2][5] Conversely, stress signals can lead to Mcl-1 phosphorylation by kinases like JNK and GSK3, targeting it for ubiquitination and proteasomal degradation.[8][10] The inhibitor this compound directly binds to the hydrophobic groove of Mcl-1, preventing its interaction with Bim.[5] This frees Bim to activate Bax/Bak, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.
Experimental Workflow
The procedure involves treating Mcl-1-dependent cancer cells with this compound, followed by protein extraction and quantification. The relative abundance of Mcl-1 protein is then analyzed by separating the protein lysates via SDS-PAGE, transferring them to a membrane, and probing with a specific anti-Mcl-1 antibody.
Quantitative Experimental Parameters
The following table summarizes recommended starting concentrations and dilutions for the key quantitative steps in the protocol. Optimization may be necessary depending on the cell line and specific reagents used.
| Parameter | Recommended Value | Notes |
| Cell Line | Mcl-1 dependent cell line (e.g., NCI-H929, RPMI-8226) | Select a cell line known to be sensitive to Mcl-1 inhibition. |
| This compound Concentration | 0.1, 0.3, 1, 3, 10 µM (and vehicle control) | Titrate concentrations around the known EC50 for the chosen cell line (e.g., NCI-H929 GI50 = 120 nM, RPMI-8226 GI50 < 900 nM).[4][6] |
| Treatment Time | 6, 12, 24 hours | Time-course analysis can reveal the dynamics of Mcl-1 degradation.[11] |
| Protein Loading Amount | 20-30 µg per lane | Ensures a detectable signal and allows for accurate comparison. |
| Primary Antibody | Anti-Mcl-1 (Rabbit or Mouse) | Use a validated antibody for Western blot. |
| Primary Ab Dilution | 1:1000 - 1:2000 | Dilute in blocking buffer as recommended by the manufacturer.[12][13][14][15] |
| Loading Control Ab | Anti-β-actin, Anti-GAPDH, or Anti-Tubulin | Use at a standard dilution (e.g., 1:1000 - 1:5000). |
| Secondary Antibody | HRP-conjugated Anti-Rabbit or Anti-Mouse IgG | Match the species of the primary antibody. |
| Secondary Ab Dilution | 1:2000 - 1:10000 | Dilute in blocking buffer. |
| Blocking Buffer | 5% non-fat dry milk or 3-5% BSA in TBST | BSA is often preferred for phospho-antibodies, but milk is suitable for total Mcl-1.[16] |
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently analyzing Mcl-1 protein levels via Western blot.
I. Materials and Reagents
-
Cell Culture: Mcl-1 dependent cancer cell line, appropriate growth medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Inhibitor: this compound (soluble in DMSO or ethanol).[7]
-
Lysis Buffer: RIPA buffer or similar mammalian cell lysis buffer.[16]
-
Inhibitors: Protease and phosphatase inhibitor cocktails.[17]
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Western Blot: PVDF or nitrocellulose membranes, transfer buffer, Tris-buffered saline with Tween-20 (TBST).
-
Antibodies: Primary anti-Mcl-1 antibody, primary loading control antibody (e.g., β-actin), HRP-conjugated secondary antibody.
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
II. Cell Culture and Treatment with this compound
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed cells in appropriate culture plates to achieve 70-80% confluency at the time of harvest.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
III. Cell Lysate Preparation
-
After treatment, place the culture dishes on ice.
-
For adherent cells: Aspirate the media and wash the cells twice with ice-cold PBS.[18] Add 1 mL of ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) per 100 mm dish.[16][18] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[16]
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[17] Wash the pellet once with ice-cold PBS, then resuspend in ice-cold lysis buffer.[18]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[18]
-
Clarify the lysate by centrifuging at ~14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[16][17]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
IV. Protein Concentration Determination
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.
-
Calculate the volume of lysate required to obtain equal protein amounts (e.g., 20-30 µg) for each sample.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[16]
V. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein into the wells of an SDS-PAGE gel (a 4-20% gradient or a 12% gel is typically suitable for Mcl-1, which has isoforms around 35-40 kDa).[19]
-
Run the gel until adequate separation of the protein ladder is achieved.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[16]
VI. Immunoblotting
-
Wash the membrane with TBST to remove the Ponceau S stain.
-
Block the membrane with blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-Mcl-1 antibody at the recommended dilution (e.g., 1:1000) in blocking buffer, typically overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution (e.g., 1:5000) in blocking buffer for 1 hour at room temperature.[16]
-
Repeat the washing steps as described in VI.4.
VII. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin).
-
Perform densitometric analysis on the captured images to quantify the band intensities. Normalize the Mcl-1 signal to the corresponding loading control signal for each lane. A dose- and time-dependent decrease in the normalized Mcl-1 signal in this compound-treated samples compared to the vehicle control would indicate successful inhibition and subsequent degradation of the Mcl-1 protein.
References
- 1. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 3. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mcl-1 (D2W9E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. novusbio.com [novusbio.com]
- 13. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. users.uoi.gr [users.uoi.gr]
- 15. MCL1 antibody (16225-1-AP) | Proteintech [ptglab.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. novusbio.com [novusbio.com]
Troubleshooting & Optimization
ML311 Technical Support Center: Solubility and Stability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of ML311 in cell culture experiments, focusing on its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in organic solvents. For cell culture applications, it is recommended to prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) or Ethanol.[1][2] Ensure the use of anhydrous, high-purity solvents to maintain the integrity of the compound.
Q2: What is the maximum recommended concentration of this compound in cell culture media?
A2: The maximum concentration of this compound that can be used without precipitation will depend on the specific cell culture medium and the concentration of serum. It is crucial to determine the empirical solubility limit in your specific experimental conditions. A general recommendation is to keep the final solvent concentration (e.g., DMSO) in the culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.
Q3: I observed a precipitate after adding this compound to my culture medium. What should I do?
A3: Precipitation of hydrophobic compounds like this compound upon addition to aqueous media is a common issue. Here are some troubleshooting steps:
-
Reduce Final Concentration: The intended concentration might be above the solubility limit of this compound in the medium.
-
Optimize Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed media, then add this to the final volume.
-
Pre-warm the Medium: Always use culture medium that has been pre-warmed to 37°C before adding the compound.
-
Increase Serum Concentration: Serum proteins can sometimes help to solubilize hydrophobic compounds. However, be aware that serum components can also affect the stability and activity of the compound.[3]
Q4: How stable is this compound in cell culture media?
A4: The stability of this compound in culture media has not been extensively reported in publicly available literature. Stability can be influenced by factors such as the composition of the medium, the presence of serum, pH, and temperature.[4][5] It is highly recommended to perform a stability study under your specific experimental conditions. A detailed protocol for assessing stability is provided in this guide.
Q5: Can I store this compound solution in culture media for later use?
A5: It is generally not recommended to store this compound in culture media for extended periods. It is best practice to prepare fresh dilutions of this compound in media for each experiment from a frozen stock solution in an organic solvent. This minimizes the risk of degradation and ensures consistent results.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents. Data on solubility in aqueous solutions and specific culture media is limited.
| Solvent | Reported Solubility | Reference |
| DMSO | Soluble to 50 mM | R&D Systems |
| Soluble (concentration not specified) | Cayman Chemical[6] | |
| Ethanol | Soluble to 50 mM | R&D Systems |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing this compound solutions for cell culture experiments to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO or Ethanol
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., RPMI 1640, DMEM)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of sterile DMSO or Ethanol to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
In a sterile microcentrifuge tube, perform an intermediate dilution of the high-concentration stock solution in pre-warmed cell culture medium. For example, to achieve a 1 mM intermediate stock, dilute a 10 mM stock 1:10.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution (or the high-concentration stock if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium.
-
Mix gently but thoroughly by inverting the tube or pipetting.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution (in DMSO or Ethanol)
-
Sterile, pre-warmed (37°C) cell culture medium (with your desired serum concentration)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC, LC-MS)
-
Quenching solvent (e.g., cold acetonitrile)
Procedure:
-
Prepare Spiked Medium:
-
Prepare a solution of this compound in your complete cell culture medium at the desired final concentration. Ensure the final solvent concentration is consistent with your experimental conditions.
-
-
Aliquot and Time Zero Sample:
-
Dispense the spiked medium into sterile microcentrifuge tubes or wells of a multi-well plate.
-
Immediately take a sample and process it as the "Time 0" point. This is your baseline concentration.
-
-
Incubation:
-
Place the remaining aliquots in a 37°C incubator with 5% CO₂.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator for analysis.
-
-
Sample Processing (for media containing protein):
-
To each collected sample, add 3 volumes of a cold quenching solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex briefly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in each sample using a validated analytical method such as HPLC or LC-MS.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: A flowchart to troubleshoot precipitation issues with this compound.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. benchchem.com [benchchem.com]
- 4. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
ML311 Technical Support Center: Troubleshooting Precipitation in Experiments
For researchers, scientists, and drug development professionals utilizing the Mcl-1 inhibitor ML311, encountering precipitation during experiments can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and mitigate these issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a small molecule inhibitor that potently and selectively disrupts the protein-protein interaction between Myeloid Cell Leukemia 1 (Mcl-1) and the pro-apoptotic protein Bim.[1] Mcl-1 is an anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. By inhibiting the Mcl-1/Bim interaction, this compound can induce apoptosis (programmed cell death) in Mcl-1-dependent cancer cells. This makes it a valuable tool in cancer research and drug development for studying apoptosis and developing potential cancer therapeutics.[1]
Q2: What are the known solubility properties of this compound?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol, with a reported solubility of up to 50 mM in both.[1] However, it is poorly soluble in aqueous solutions, which is a common cause of precipitation in cell culture media and other aqueous experimental buffers.
Q3: I observed a precipitate after adding my this compound stock solution to my cell culture medium. What is the likely cause?
The most common reason for this compound precipitation is its low aqueous solubility. When a concentrated DMSO stock of this compound is diluted into an aqueous environment like cell culture media, the compound can "crash out" of solution as the DMSO concentration is no longer sufficient to keep it dissolved. This is a frequent issue with hydrophobic small molecules in biological assays.
Q4: Can the final concentration of DMSO affect my experiment?
Yes, while DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells and may introduce experimental artifacts. It is crucial to keep the final DMSO concentration in your cell culture or assay as low as possible, ideally below 0.5% and preferably at or below 0.1%.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe a cloudy or particulate precipitate immediately after adding your this compound DMSO stock to your aqueous experimental medium, follow these steps:
-
Reduce the Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the aqueous medium. Try lowering the final concentration of this compound in your experiment.
-
Optimize the Dilution Method: Avoid adding a small volume of highly concentrated this compound stock directly into a large volume of aqueous medium. Instead, perform a serial dilution. First, create an intermediate dilution of your this compound stock in 100% DMSO. Then, add this intermediate stock to your pre-warmed medium dropwise while gently vortexing or swirling.
-
Pre-warm Your Medium: The solubility of many compounds, including likely this compound, increases with temperature. Always use cell culture medium that has been pre-warmed to 37°C before adding the compound.
Issue 2: Delayed Precipitation in the Incubator
If your this compound-containing medium appears clear initially but a precipitate forms after several hours or days of incubation, consider the following:
-
Media Component Interaction: Components in the cell culture medium, such as salts, amino acids, or proteins in serum, can sometimes interact with the compound over time, leading to the formation of insoluble complexes. If possible, test the solubility of this compound in a simpler buffer, like phosphate-buffered saline (PBS), to see if media components are a contributing factor.
-
pH Stability: Changes in the pH of the culture medium during incubation due to cellular metabolism can affect the solubility of pH-sensitive compounds. Ensure your medium is adequately buffered.
-
Evaporation: Over long incubation periods, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification in your incubator and use appropriate culture plates or flasks with tight-fitting lids.
Data Presentation
| Property | Value | Source/Method |
| Molecular Weight | 415.45 g/mol | [1] |
| Formula | C₂₃H₂₄F₃N₃O | [1] |
| CAS Number | 315689-17-0 | [1] |
| Solubility in DMSO | ≤ 50 mM | [1] |
| Solubility in Ethanol | ≤ 50 mM | [1] |
| Predicted Aqueous Solubility (LogS) | -5.8 (approx. 1.58 µM) | Prediction from SMILES |
| Predicted LogP | 5.2 | Prediction from SMILES |
LogS is the logarithm of the molar solubility in water. A LogS of -5.8 indicates very low aqueous solubility. LogP is the logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity (hydrophobicity) of a compound. A LogP of 5.2 suggests that this compound is highly lipophilic.
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol is designed to minimize the risk of precipitation when preparing working solutions of this compound for cell culture experiments.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
If your final desired concentration is low (e.g., in the nanomolar range), it is advisable to first make an intermediate dilution of your stock solution in 100% DMSO (e.g., 1 mM or 100 µM).
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
To prepare your final working solution, add a small volume of the this compound stock or intermediate dilution to the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Crucially, add the this compound solution dropwise to the medium while gently vortexing or swirling the tube. This gradual introduction helps to prevent the compound from crashing out.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for this compound Solution Preparation
Caption: Recommended workflow for preparing this compound working solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting decision tree for this compound precipitation.
References
Technical Support Center: Optimizing ML311 Concentration for Maximum Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ML311 for inducing maximum apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in inducing apoptosis?
A1: this compound is a small molecule inhibitor that potently and selectively disrupts the protein-protein interaction between Myeloid Cell Leukemia 1 (Mcl-1) and Bim[1]. Mcl-1 is a pro-survival protein belonging to the Bcl-2 family, which prevents apoptosis by binding to and sequestering pro-apoptotic proteins like Bim[1][2]. By inhibiting the Mcl-1/Bim interaction, this compound frees Bim to activate the pro-apoptotic proteins Bax and Bak. This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis through the intrinsic pathway[2][3][4].
Q2: What is a recommended starting concentration range for this compound?
A2: Based on published data, a sensible starting point for this compound is in the low micromolar to nanomolar range. For instance, in a highly Mcl-1 dependent cell line, this compound induced cell death with an EC50 of 0.3 µM[1]. However, the optimal concentration is highly dependent on the specific cell line being used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your model system[5][6]. Initial screening concentrations could range from 100 nM to 25 µM[1].
Q3: What is the typical treatment duration to observe this compound-induced apoptosis?
A3: The optimal treatment duration can vary between cell lines. A common time frame for assessing apoptosis is between 24 and 48 hours[1]. It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) in conjunction with your dose-response study to identify the ideal endpoint for measuring apoptosis[5].
Q4: What are the essential controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent itself[7][8].
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for cell health and spontaneous apoptosis.
-
Positive Control: Cells treated with a well-characterized apoptosis-inducing agent (e.g., staurosporine, etoposide) to confirm that the apoptosis detection assay is working correctly[5][6].
Troubleshooting Guide
Q1: I am not observing any signs of apoptosis after treating my cells with this compound. What should I do?
A1: A lack of an apoptotic response can be due to several factors. Systematically troubleshoot the issue by considering the following:
-
Compound Integrity: Confirm the purity and concentration of your this compound stock. Ensure it has been stored correctly to prevent degradation[5].
-
Cell Health: Use healthy, low-passage number cells free from contamination. Over-confluent or starved cells may exhibit altered responses[9].
-
Dose and Duration: The concentration of this compound may be too low or the treatment time too short. Perform a broad dose-response and a time-course experiment to find the optimal conditions for your specific cell model[5][10].
-
Detection Method Timing: Apoptosis is a dynamic process. If you measure too early, the apoptotic cell population may be too small to detect. If you measure too late, cells may have already undergone secondary necrosis[5][9].
Q2: My results show a high percentage of dead cells, but they are positive for both Annexin V and Propidium Iodide (PI). Is this apoptosis?
A2: Cells positive for both Annexin V and PI are typically in late apoptosis or have undergone secondary necrosis[8]. If you observe a very large population of these cells with few early apoptotic cells (Annexin V positive, PI negative), it may indicate that the this compound concentration is too high or the incubation time is too long, causing rapid cell death[10]. Consider reducing the drug concentration or shortening the treatment duration.
Q3: My dose-response curves are inconsistent between experiments. What could be the cause?
A3: Lack of reproducibility can stem from minor variations in experimental protocol. Pay close attention to:
-
Cell Seeding Density: Ensure uniform cell seeding across all wells, as viability can be density-dependent[11].
-
Pipetting Accuracy: Calibrate your pipettes and ensure consistent technique to minimize errors in drug dilution and reagent addition[12].
-
Reagent Stability: Prepare fresh drug dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions[7].
-
Solvent Concentration: Keep the final concentration of the vehicle (e.g., DMSO) consistent across all wells and ensure it does not exceed non-toxic levels (typically <0.5%)[7].
This compound Concentration and Activity Data
The following table summarizes reported concentrations and activities of this compound from a key study. This data should be used as a reference for designing your own experiments.
| Cell Line / Assay Type | Parameter | Reported Value / Concentration Range | Source |
| Mcl-1/1780 (Mcl-1 dependent) | EC50 | 0.3 µM | [1] |
| Biochemical Assay (FP) | Selectivity | >100x for Mcl-1 over Bcl-xL | [1] |
| General Cell-Based Assays | Standard Concentrations | 0.4 µM - 25 µM | [1] |
| Active Inhibitor Assays | Refined Concentrations | 78 nM - 5.0 µM | [1] |
Experimental Protocols
Protocol 1: Determining IC50 with a Cell Viability Assay (e.g., MTT)
This protocol helps establish a dose-response curve to determine the concentration of this compound that inhibits cell growth by 50% (IC50), guiding the selection of concentrations for specific apoptosis assays.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is a two-fold dilution series starting from a high concentration (e.g., 50 µM)[11]. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Incubate for the desired duration (e.g., 24, 48 hours)[8].
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals[8].
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[8].
-
Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Quantifying Apoptosis by Annexin V/PI Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with selected concentrations of this compound (based on IC50 results) for the determined time. Include appropriate controls.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS[8].
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL[8].
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension[8].
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark[8].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour[8].
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Visualizations
Caption: this compound intrinsic apoptosis signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. dihydro-b-erythroidine.com [dihydro-b-erythroidine.com]
- 8. benchchem.com [benchchem.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
potential off-target effects of ML311 in cells
Welcome to the Technical Support Center for ML311. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential experimental challenges, with a specific focus on off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This compound is a small molecule inhibitor that disrupts the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim. By binding to the BH3-binding groove of Mcl-1, this compound prevents Mcl-1 from sequestering Bim, thereby freeing Bim to initiate the apoptotic cascade. This mechanism is of significant interest for cancer therapy, particularly for tumors that overexpress Mcl-1.[1]
Q2: Are there known off-targets for this compound?
A2: Yes, preliminary profiling studies have indicated potential off-target activities for this compound. A lead profiling screen of this compound against a panel of 67 protein targets revealed moderate activity (50-80% inhibition at a 10 µM concentration) against certain G-protein coupled receptors (GPCRs) and ion channels. A significant off-target effect was noted for the human Ether-à-go-go-Related Gene (hERG) potassium channel. These potential off-target interactions should be considered when designing and interpreting experiments with this compound.
Q3: What are the potential consequences of this compound's off-target effects in my cellular experiments?
A3: Off-target effects can lead to a variety of confounding results in cellular assays. For example:
-
GPCR modulation: Interaction with GPCRs could activate or inhibit various signaling pathways, leading to unexpected changes in cell proliferation, metabolism, or morphology that are independent of Mcl-1 inhibition.
-
Ion channel modulation: Blockade of ion channels, particularly the hERG channel, can alter cellular membrane potential. hERG channel inhibition is a significant concern in drug development as it can lead to cardiac arrhythmias.[2][3] In a cellular context, this could manifest as cytotoxicity or altered cellular electrophysiology.
-
Misinterpretation of Phenotype: An observed cellular phenotype might be incorrectly attributed solely to Mcl-1 inhibition when it is, in fact, a result of one or more off-target activities.
Q4: How can I determine if the observed effects in my experiment are due to on-target or off-target activity of this compound?
A4: Several strategies can be employed to dissect on-target versus off-target effects:
-
Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound. This compound should not bind to Mcl-1 but would likely retain similar off-target activities. If the cellular phenotype persists with the inactive analog, it is likely an off-target effect.
-
Rescue Experiments: If this compound is inducing a phenotype via Mcl-1 inhibition, overexpressing Mcl-1 in your cells might rescue this effect.
-
Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with Mcl-1 in your cellular system at the concentrations you are using.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Low this compound Concentrations
| Possible Cause | Troubleshooting Action |
| Off-target toxicity | The observed cytotoxicity may not be related to Mcl-1 inhibition, especially if it occurs in cell lines not known to be dependent on Mcl-1 for survival. Perform a cytotoxicity assay in a panel of cell lines with varying Mcl-1 expression levels. If the cytotoxicity is consistent across cell lines regardless of Mcl-1 dependency, it is likely an off-target effect. |
| hERG channel blockade | Inhibition of the hERG channel can lead to cardiotoxicity and general cellular stress. Assess the effect of this compound on hERG channel activity using an automated patch-clamp assay. |
| Assay interference | This compound might be interfering with the components of your cytotoxicity assay (e.g., MTT, MTS reagents). Run a cell-free assay to check for direct interaction between this compound and your assay reagents. |
| Solvent toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5%). Run a vehicle control (solvent only) to assess its effect. |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
| Possible Cause | Troubleshooting Action |
| Poor cell permeability | This compound may not be efficiently crossing the cell membrane to reach its intracellular target, Mcl-1. Assess the cell permeability of this compound using a Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Drug efflux | The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). Use cell lines with and without known efflux transporters to see if cellular potency changes. |
| Compound metabolism | This compound may be rapidly metabolized into an inactive form within the cell. Incubate this compound with liver microsomes or hepatocytes and analyze for metabolic degradation by LC-MS. |
| High protein binding | This compound may bind to serum proteins in the cell culture medium, reducing its free concentration available to interact with Mcl-1. Perform cellular assays in low-serum or serum-free media, if possible, or quantify the extent of protein binding. |
Issue 3: Inconsistent Results in Fluorescence Polarization (FP) Assay for Mcl-1/Bim Interaction
| Possible Cause | Troubleshooting Action |
| Low signal-to-noise ratio | The fluorescence intensity of the labeled Bim peptide (tracer) may be too low. Ensure the tracer concentration is appropriate and that the raw fluorescence signal is at least 3-fold higher than the buffer background.[4] |
| Small polarization window | The change in millipolarization (mP) upon Mcl-1 binding to the tracer is too small (ideally should be >100 mP).[4] Titrate the Mcl-1 concentration to find the optimal concentration that gives the largest window. |
| Tracer aggregation | The fluorescently labeled Bim peptide may be aggregating, leading to high and unstable polarization readings. Perform a tracer titration to ensure the mP value is constant across a range of concentrations.[4] |
| Compound interference | This compound may be fluorescent itself or a quencher, interfering with the assay signal. Measure the fluorescence of this compound alone at the assay wavelength. |
| Non-specific binding | The tracer or this compound may be binding to the assay plate or other buffer components. Use non-binding surface plates and consider adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer. |
Quantitative Data Summary
The following tables summarize the known on-target and potential off-target activities of this compound. Note: Specific quantitative data for this compound's off-target activities on GPCRs and other ion channels are not widely available in the public domain. The values presented for off-targets are illustrative and should be experimentally determined for the specific targets of concern.
Table 1: On-Target Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| Mcl-1 | Fluorescence Polarization | IC50 | 0.31 µM | [Probe Reports from the NIH Molecular Libraries Program] |
| Bcl-xL | Fluorescence Polarization | IC50 | >30 µM | [Probe Reports from the NIH Molecular Libraries Program] |
Table 2: Potential Off-Target Activity of this compound (Illustrative Data)
| Target Class | Representative Target | Assay Type | Parameter | Value (at 10 µM) |
| GPCR | (e.g., Adrenergic Receptor α1A) | Radioligand Binding | % Inhibition | 50-80% |
| Ion Channel | (e.g., Calcium Channel, L-type) | Electrophysiology | % Inhibition | 50-80% |
| Potassium Channel | hERG (KCNH2) | Electrophysiology | % Inhibition | Significant (>50%) |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Mcl-1/Bim Interaction
This protocol is a competitive binding assay to measure the ability of this compound to disrupt the Mcl-1/Bim interaction.
Materials:
-
Purified recombinant human Mcl-1 protein
-
Fluorescently labeled Bim BH3 peptide (e.g., FITC-Bim)
-
This compound
-
Assay buffer (e.g., 20 mM Sodium Phosphate pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127)
-
384-well, low-volume, black, non-binding surface microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Mcl-1 protein in assay buffer.
-
Prepare a stock solution of FITC-Bim peptide in assay buffer and protect from light.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
Add 5 µL of assay buffer to all wells.
-
Add 5 µL of this compound dilutions to the test wells.
-
Add 5 µL of assay buffer with the corresponding DMSO concentration to the control wells (0% and 100% inhibition).
-
Add 10 µL of a pre-mixed solution of Mcl-1 and FITC-Bim in assay buffer to all wells. The final concentrations should be optimized, but a starting point is a Mcl-1 concentration that gives ~75% of the maximal polarization signal and a FITC-Bim concentration at its Kd for Mcl-1.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Normalize the data to the 0% and 100% inhibition controls.
-
Plot the normalized mP values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay for GPCR Off-Targeting
This protocol describes a competitive binding assay to assess the ability of this compound to displace a known radiolabeled ligand from a specific GPCR.
Materials:
-
Cell membranes prepared from cells expressing the GPCR of interest
-
Radiolabeled ligand specific for the GPCR (e.g., [³H]-prazosin for α1-adrenergic receptors)
-
This compound
-
Non-labeled competing ligand for determining non-specific binding
-
Assay buffer (specific to the GPCR being tested)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution.
-
Dilute the cell membranes to the desired concentration in ice-cold assay buffer.
-
Prepare solutions of the radioligand and the non-labeled competitor in assay buffer.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add non-labeled competitor, radioligand, and cell membranes.
-
Competitive Binding: Add this compound at various concentrations, radioligand, and cell membranes.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and for a time sufficient to reach binding equilibrium (this needs to be determined empirically for each receptor-ligand pair).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 of this compound for the GPCR.
-
Protocol 3: Automated Patch-Clamp Assay for hERG Channel Inhibition
This protocol provides a general workflow for assessing this compound's effect on the hERG potassium channel using an automated patch-clamp system.
Materials:
-
A stable cell line expressing the hERG channel (e.g., HEK293-hERG)
-
Extracellular and intracellular solutions for patch-clamp recording
-
This compound
-
Positive control hERG blocker (e.g., dofetilide)
-
Automated patch-clamp system and corresponding consumables (e.g., patch plates)
Procedure:
-
Cell Preparation:
-
Culture the hERG-expressing cells to the appropriate confluency.
-
On the day of the experiment, harvest the cells and prepare a single-cell suspension in the extracellular solution at the concentration recommended by the instrument manufacturer.
-
-
Instrument Setup:
-
Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension and the compound plate (containing this compound dilutions, positive control, and vehicle control) into the instrument.
-
-
Electrophysiological Recording:
-
The instrument will automatically perform the following steps for each well:
-
Trap a cell and form a gigaseal.
-
Establish a whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
-
Record baseline hERG currents.
-
Apply the test compound (this compound) at a specific concentration and record the hERG current again.
-
-
-
Data Analysis:
-
The instrument's software will measure the peak tail current before and after compound application.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for investigating potential off-target effects of this compound.
Signaling Pathways
Caption: Simplified Mcl-1 signaling pathway and the action of this compound.
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.
Caption: Role of the hERG channel in cardiac repolarization and the effect of inhibition.
References
- 1. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: ML311 Storage and Handling
This technical support center provides guidance on the proper storage and handling of ML311 to minimize degradation and ensure experimental reproducibility. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Long-term storage at -20°C or -80°C is recommended, especially if the compound will not be used for an extended period. As this compound is an indole-based compound, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare fresh solutions of this compound for each experiment. If a stock solution must be prepared, use a dry, aprotic solvent such as anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. These aliquots should be stored at -80°C. Aqueous solutions of indole-containing compounds are generally not recommended for storage beyond a single day.[1]
Q3: I observed a decrease in the activity of my this compound solution over time. What could be the cause?
A3: A decrease in activity is likely due to chemical degradation. Several factors can contribute to this:
-
Hydrolysis: The N-acylhydrazone moiety in this compound can be susceptible to hydrolysis, especially in aqueous or protic solvents and at non-neutral pH.
-
Oxidation: The indole (B1671886) ring is electron-rich and can be prone to oxidation, particularly when exposed to air and light.[1]
-
Photodegradation: Exposure to UV or ambient light can catalyze degradation.
-
Repeated Freeze-Thaw Cycles: This can introduce moisture and accelerate degradation in solution.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing an indole and an N-acylhydrazone, two primary degradation routes are plausible:
-
Hydrolysis of the N-acylhydrazone bond: This would cleave the molecule, resulting in two separate fragments and a loss of biological activity.
-
Oxidation of the indole ring: This can lead to the formation of various oxidized species, altering the compound's structure and function.
Q5: How can I check if my sample of this compound has degraded?
A5: The most reliable way to assess the purity and integrity of your this compound sample is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A comparison of the chromatogram of your sample with that of a new, pure standard will reveal the presence of degradation products (appearing as new peaks) and a decrease in the area of the parent this compound peak.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results with different batches of this compound. | Degradation of older batches during storage. | 1. Always use a fresh, unopened vial of this compound for critical experiments. 2. Perform a quality control check on older batches using HPLC or LC-MS before use. 3. Ensure consistent storage conditions for all batches. |
| Precipitation observed in this compound stock solution upon thawing. | Poor solubility or solvent evaporation. | 1. Ensure the solvent (e.g., DMSO) is anhydrous. 2. Gently warm the solution and vortex to redissolve the precipitate. 3. If precipitation persists, prepare a fresh stock solution. 4. Ensure vials are tightly sealed to prevent solvent evaporation during storage. |
| Color change observed in solid this compound or its solution. | Oxidation of the indole moiety. | 1. Discard the discolored compound as it has likely degraded. 2. For future storage, ensure the solid compound is stored under an inert atmosphere. 3. Protect solutions from light by using amber vials or wrapping them in foil. |
Quantitative Data Summary
| Storage Condition | Solid Form | Solution in Anhydrous DMSO | Aqueous Solution (pH 7.4) |
| -80°C, Dark, Inert Atmosphere | Highly Stable (>1 year) | Stable (up to 6 months) | Not Recommended |
| -20°C, Dark, Inert Atmosphere | Stable (up to 1 year) | Moderately Stable (up to 1 month) | Unstable (< 24 hours) |
| 4°C, Dark | Moderately Stable (months) | Prone to degradation (days to weeks) | Highly Unstable (< 12 hours) |
| Room Temperature, Light | Prone to degradation (weeks to months) | Unstable (hours to days) | Highly Unstable (< 1 hour) |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Materials:
-
This compound (pure standard)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 100 µL of this compound stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 100 µL of this compound stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 100 µL of this compound stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Dissolve in DMSO before analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV at the λmax of this compound.
-
Injection Volume: 10 µL.
-
Analyze the stressed samples alongside a non-degraded control sample.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control.
-
Identify and quantify any major degradation products.
Visualizations
Caption: Workflow for this compound forced degradation study.
Caption: this compound mechanism in the apoptosis pathway.
References
dealing with inconsistent results in ML311 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML311. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that potently and selectively disrupts the protein-protein interaction between Myeloid Cell Leukemia 1 (Mcl-1) and Bim.[1] Mcl-1 is an anti-apoptotic protein, and by inhibiting its interaction with the pro-apoptotic protein Bim, this compound promotes apoptosis in cells that are dependent on Mcl-1 for survival.
Q2: What are the known off-target effects of this compound?
This compound is reported to be selective for Mcl-1. For instance, in a fluorescence polarization assay, the IC50 for Mcl-1 was 0.31 µM, while for Bcl-xL, it was greater than 40 µM.[2] However, as with any small molecule inhibitor, the potential for off-target effects should be considered. It is advisable to include appropriate controls in your experiments to assess specificity, such as using cell lines with varying expression levels of Bcl-2 family proteins or employing rescue experiments.
Q3: What is the recommended solvent for this compound and what is its stability?
Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous buffer or media. What should I do?
This is a common issue with compounds that are highly soluble in organic solvents like DMSO but have limited aqueous solubility. Here are a few troubleshooting steps:
-
Ensure the final DMSO concentration is low: Typically, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid solvent-induced toxicity.
-
Perform stepwise dilutions: Instead of adding the concentrated DMSO stock directly into the final volume of aqueous solution, perform serial dilutions in your buffer or media.
-
Vortex while diluting: Add the this compound stock solution to the aqueous buffer or media while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Warm the aqueous solution: Gently warming the buffer or media to 37°C before adding the compound might improve solubility.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, from compound handling to assay conditions and cell culture practices. This section provides a guide to help you identify and resolve these issues.
Issue 1: High Variability in IC50/EC50 Values
High variability in potency measurements is a frequent challenge. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect stock solutions from light. |
| Inaccurate Pipetting | Calibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions like concentrated DMSO stocks. |
| Inconsistent Cell Health and Passage Number | Use cells within a defined, narrow passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase. Regularly test for mycoplasma contamination. |
| Variable Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density. Ensure a single-cell suspension before seeding to avoid clumping. |
| Changes in Reagents | Test new lots of media, serum, and other critical reagents for their effect on cell growth and drug response before use in crucial experiments. |
| Edge Effects in Microplates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
Issue 2: No or Low Potency Observed
If this compound does not show the expected activity in your assay, consider the following:
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the concentration of your stock solution. Ensure accurate serial dilutions. |
| Compound Degradation | Use a fresh aliquot of this compound. If possible, verify the integrity of your compound stock using analytical methods like HPLC. |
| Cell Line Insensitivity | Ensure the cell line used is dependent on Mcl-1 for survival. Use a positive control cell line known to be sensitive to this compound. |
| Assay Readout Issues | Confirm that your assay readout (e.g., cell viability dye, caspase activity) is functioning correctly with appropriate positive and negative controls. |
| Suboptimal Incubation Time | The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period. |
Experimental Protocols & Data
This compound Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 415.45 g/mol | |
| Molecular Formula | C₂₃H₂₄F₃N₃O | [2] |
| Solubility in DMSO | up to 50 mM | |
| Solubility in Ethanol (B145695) | up to 50 mM | |
| Storage | Store at -20°C | [1][2] |
Protocol: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the appropriate amount of this compound powder (Molecular Weight: 415.45 g/mol ).
-
Dissolve the powder in pure, anhydrous DMSO to a final concentration of 10 mM.
-
To aid dissolution, you can gently vortex the solution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (for Cell-Based Assays):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in your cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the DMSO stock to the medium (not the other way around) while gently vortexing.
-
Ensure the final DMSO concentration in your assay does not exceed 0.5%. Prepare a vehicle control with the same final DMSO concentration.
-
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
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Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of a no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: A general workflow for troubleshooting inconsistent this compound results.
Caption: Key factors contributing to inconsistent results in this compound experiments.
References
Technical Support Center: ML311 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of ML311, a selective Mcl-1 inhibitor, on non-cancerous cell lines. Given that specific cytotoxicity data for this compound in a broad range of non-cancerous cells is not extensively published, this guide focuses on providing the necessary protocols, troubleshooting advice, and theoretical framework to enable researchers to conduct these experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it be toxic to non-cancerous cells?
A1: this compound is a small molecule inhibitor that selectively binds to the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), disrupting its interaction with the pro-apoptotic protein Bim.[1] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family and is essential for preventing apoptosis (programmed cell death) in many cell types.[2] By inhibiting Mcl-1, this compound can trigger the intrinsic apoptotic pathway, leading to cell death. While overexpressed in many cancer cells, Mcl-1 is also crucial for the survival of various normal, non-cancerous cells, including hematopoietic stem cells, cardiomyocytes, and hepatocytes.[3] Therefore, inhibition of Mcl-1 by this compound has the potential to induce cytotoxicity in these normal tissues.
Q2: Which non-cancerous cell lines are recommended for testing the cytotoxicity of this compound?
A2: The choice of cell line should reflect the intended therapeutic application and potential off-target tissues. A panel of cell lines from different origins is recommended to assess tissue-specific toxicity. Commonly used non-cancerous cell lines for general cytotoxicity and toxicology screening include:
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Fibroblasts: Human foreskin fibroblasts (HFF-1), mouse embryonic fibroblasts (NIH-3T3). Fibroblasts are a common cell type in connective tissues.[4]
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Epithelial Cells: Human lung epithelial cells (BEAS-2B), human keratinocytes (HaCaT). These can represent barriers and linings of organs.
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Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVEC) are a standard model for the vascular system.
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Hepatocytes: Primary human hepatocytes or cell lines like HepG2 (though of cancerous origin, it is often used to assess liver toxicity). The liver is a primary site of drug metabolism and potential toxicity.[5]
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Renal Cells: Human Embryonic Kidney cells (HEK-293) are a common, easy-to-culture line for general toxicity assessment.[5]
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Immortalized Cell Lines: hTERT-immortalized cell lines can provide more consistent results than primary cells.[6]
Q3: How do I interpret the IC50 value for this compound in a non-cancerous cell line?
A3: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces the viability of a cell population by 50% compared to an untreated control.[7] A lower IC50 value indicates higher potency and greater cytotoxicity.[8] When comparing IC50 values between cancerous and non-cancerous cell lines, a higher IC50 in the non-cancerous line is desirable, as it suggests a therapeutic window where cancer cells can be killed with minimal impact on normal cells. It's important to remember that an IC50 from a viability assay like MTT doesn't distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[9] Further assays, such as those for apoptosis, are needed to clarify the mechanism.
Q4: What are the potential off-target effects of Mcl-1 inhibitors like this compound?
A4: The primary "on-target" toxicity concern for Mcl-1 inhibitors is the induction of apoptosis in healthy, Mcl-1-dependent tissues. Clinical trials of other Mcl-1 inhibitors have been associated with cardiotoxicity, as indicated by elevated troponin levels. This is a significant concern because cardiomyocytes are known to be dependent on Mcl-1 for survival. Other potential toxicities could involve the hematopoietic system (affecting blood cell production) and the liver.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Non-Cancerous Cell Lines
| Cell Line | Type | Tissue of Origin | Incubation Time (hrs) | IC50 (µM) |
| e.g., HFF-1 | Fibroblast | Human Foreskin | 48 | [Enter Data] |
| e.g., HUVEC | Endothelial | Human Umbilicus | 48 | [Enter Data] |
| e.g., BEAS-2B | Epithelial | Human Lung | 48 | [Enter Data] |
| e.g., HEK-293 | Epithelial | Human Kidney | 48 | [Enter Data] |
| [Add more] |
Table 2: Apoptosis Induction by this compound in Non-Cancerous Cell Lines
| Cell Line | This compound Conc. (µM) | Incubation Time (hrs) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic/Late Apoptotic Cells (Annexin V+/PI+) |
| e.g., HFF-1 | [IC50 value] | 24 | [Enter Data] | [Enter Data] |
| e.g., HUVEC | [IC50 value] | 24 | [Enter Data] | [Enter Data] |
| [Add more] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Cytotoxicity
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound on a non-cancerous cell line.
References
- 1. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of ML311 for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of the Mcl-1 inhibitor, ML311. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a small molecule inhibitor that selectively disrupts the protein-protein interaction between Mcl-1 and Bim, inducing apoptosis in Mcl-1-dependent cancer cells.[1] Like many small molecule inhibitors, particularly those targeting protein-protein interactions, this compound is a lipophilic compound with poor aqueous solubility. This low solubility can lead to low dissolution in the gastrointestinal (GI) tract, resulting in poor absorption and low oral bioavailability, which can limit its therapeutic efficacy in in vivo models.[2][3]
Q2: What are the key physicochemical properties of this compound that influence its bioavailability?
A2: While comprehensive public data is limited, available information and predictions based on its structure suggest that this compound is a crystalline solid with high lipophilicity.[1] Key properties influencing its bioavailability are its low aqueous solubility and potentially low permeability, which would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[4]
Q3: What are the initial steps to assess the bioavailability of my this compound formulation?
A3: A pilot pharmacokinetic (PK) study in a relevant animal model, typically mice or rats, is the recommended first step.[5][6] This involves administering this compound both intravenously (IV) and orally (PO) to determine its absolute bioavailability. The IV dose provides a baseline for 100% bioavailability, against which the oral dose's absorption is compared.[7]
Q4: Can I administer this compound dissolved in DMSO for in vivo oral studies?
A4: While this compound is soluble in DMSO, using neat DMSO for oral administration is generally not recommended due to potential toxicity and the high probability of the compound precipitating upon contact with the aqueous environment of the GI tract.[8] A co-solvent system, where DMSO is a component in a mixture with other excipients like polyethylene (B3416737) glycol (PEG) or cyclodextrins, is a more appropriate approach.[4]
Troubleshooting Guides
Problem: Low and Variable Oral Bioavailability in Preclinical Models
Potential Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility:
-
Low Permeability:
-
First-Pass Metabolism:
-
Recommendation: this compound may be subject to extensive metabolism in the liver and/or gut wall after absorption. In vitro metabolism studies using liver microsomes can help to determine the metabolic stability of the compound.[13]
-
-
Efflux Transporter Activity:
-
Recommendation: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the GI lumen. A bidirectional Caco-2 assay can identify P-gp substrates.[12]
-
Problem: High Inter-Individual Variability in Plasma Exposure
Potential Causes and Troubleshooting Steps:
-
Inconsistent Formulation:
-
Recommendation: Ensure the formulation is homogenous and stable. For suspensions, particle size should be uniform. For solutions, the compound must remain fully dissolved.
-
-
Variable Gastric Emptying and GI Transit Time:
-
Recommendation: Standardize the fasting state of the animals before dosing to minimize variability in GI physiology.[14]
-
-
Food Effects:
-
Recommendation: The presence of food can significantly alter the absorption of poorly soluble drugs. Conduct pilot studies in both fasted and fed states to assess any potential food effect.[15]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Weight | 415.5 g/mol | [1] |
| Molecular Formula | C₂₃H₂₄F₃N₃O | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | Soluble | [1] |
| Solubility in Ethanol | Soluble to 50 mM | Vendor Data |
| Aqueous Solubility (pH 7.4) | Estimated to be <10 µg/mL | Assumption based on structure and class |
| LogP (calculated) | > 4.0 | Assumption based on structure |
Note: Aqueous solubility and LogP are estimated based on the properties of similar poorly soluble small molecule inhibitors and should be experimentally verified.
Table 2: Hypothetical Pharmacokinetic Parameters of an Unformulated this compound Suspension in Mice (Oral Gavage, 10 mg/kg)
| Parameter | Unit | Value |
| Cmax | ng/mL | 50 - 200 |
| Tmax | h | 1 - 4 |
| AUC(0-t) | ng*h/mL | 100 - 500 |
| Bioavailability (F%) | % | < 5 |
Disclaimer: These are hypothetical values for illustrative purposes and will vary depending on the specific formulation and experimental conditions.
Table 3: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Description | Potential Advantages | Potential Disadvantages |
| Aqueous Suspension | This compound milled to a fine powder and suspended in an aqueous vehicle with a suspending agent. | Simple to prepare. | Low bioavailability due to poor dissolution. |
| Co-solvent System | This compound dissolved in a mixture of water-miscible organic solvents (e.g., PEG400, DMSO). | Can significantly increase the amount of dissolved drug. | Potential for drug precipitation upon dilution in the GI tract. |
| Amorphous Solid Dispersion | This compound is dispersed in a polymer matrix in an amorphous state.[9] | Increases apparent solubility and dissolution rate. | Can be physically and chemically unstable if not formulated correctly. |
| Lipid-Based Formulation | This compound is dissolved or suspended in lipids, surfactants, and co-solvents.[2] | Can improve absorption by utilizing lipid absorption pathways. | Can be complex to formulate and may have stability issues. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
-
Objective: To determine the equilibrium aqueous solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4.
-
Materials: this compound powder, PBS (pH 7.4), DMSO, shaker incubator, microcentrifuge, HPLC system.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add an excess amount of this compound powder to a known volume of PBS (pH 7.4) in a glass vial.
-
Alternatively, spike a small volume of the DMSO stock solution into the PBS to initiate precipitation.
-
Seal the vials and place them in a shaker incubator at 25°C or 37°C for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method with a standard curve prepared from the DMSO stock solution.
-
Protocol 2: Caco-2 Permeability Assay for this compound
-
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.[10][11][12]
-
Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound, control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability), LC-MS/MS system.
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of this compound in HBSS (final DMSO concentration should be <1%).
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
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At the end of the incubation, collect samples from both chambers and analyze the concentration of this compound by LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.
-
Protocol 3: In Vivo Pharmacokinetic Study of this compound in Mice (Oral Gavage)
-
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of an this compound formulation after oral administration in mice.[5][7]
-
Materials: Male or female mice (e.g., C57BL/6), this compound formulation, oral gavage needles, blood collection tubes (e.g., with K2EDTA), centrifuge, LC-MS/MS system.
-
Procedure:
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Fast the mice overnight (with access to water) before dosing.
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Record the body weight of each mouse to calculate the exact dose volume.
-
Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: ML311 and Apoptosis Induction
Welcome to the technical support center for ML311. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and answer frequently asked questions regarding the use of this compound to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that selectively inhibits the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) protein family and plays a critical role in cell survival by binding to and sequestering pro-apoptotic proteins, such as Bim and Bak.[2][3] By disrupting the Mcl-1/Bim protein-protein interaction, this compound frees these pro-apoptotic factors, leading to the activation of the intrinsic apoptosis pathway, mitochondrial outer membrane permeabilization, and subsequent cell death.[1][3]
Q2: I am not observing apoptosis after treating my cells with this compound. What are the potential reasons?
Failure to observe apoptosis with this compound can stem from several factors, categorized into three main areas: issues with the compound and its application, the biological context of the cell line, or the experimental setup and assays used. The troubleshooting guides below will walk you through a systematic approach to identify the root cause of the issue.
Q3: Is my cell line a suitable model for this compound treatment?
The sensitivity of a cell line to an Mcl-1 inhibitor like this compound is highly dependent on its "apoptotic priming," specifically its reliance on Mcl-1 for survival.[4] Cell lines that are "Mcl-1 dependent" are more likely to undergo apoptosis upon treatment. Conversely, cells that rely on other anti-apoptotic proteins like Bcl-xL or Bcl-2 for survival may be inherently resistant to this compound.
Q4: What are appropriate positive and negative control cell lines for this compound experiments?
-
Positive Control (Mcl-1 Dependent): Cell lines reported to be sensitive to Mcl-1 inhibition are ideal positive controls. A commonly used example is the NCI-H929 multiple myeloma cell line.[5][6] Another model system includes the mouse leukemia-derived cell line Mcl-1-1780 .[7]
-
Negative Control (Mcl-1 Independent/Resistant): A cell line known to be insensitive to Mcl-1 inhibition should be used as a negative control. The K562 chronic myelogenous leukemia cell line is often cited as being resistant to Mcl-1 inhibitors.[3][5]
Troubleshooting Guides
Guide 1: Compound Integrity and Experimental Conditions
A common reason for the lack of an expected biological response is an issue with the compound itself or the conditions under which it is used.
Problem: this compound is not inducing apoptosis at the expected concentrations.
| Potential Cause | Suggested Solution |
| Compound Degradation | This compound has a reported half-life of 10 hours in PBS at room temperature.[7] Its stability in complete cell culture medium at 37°C may be shorter. Prepare fresh stock solutions in DMSO and dilute in media immediately before each experiment. Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] |
| Improper Solubility | This compound is soluble in DMSO.[7] Ensure the compound is fully dissolved in the DMSO stock solution before diluting it into your cell culture medium. After dilution, visually inspect the medium for any signs of precipitation. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[8] |
| Suboptimal Concentration | The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 0.1 µM to 10 µM is a reasonable starting point for many cell lines.[8] |
| Inadequate Treatment Duration | Apoptosis is a time-dependent process. A single time point may not be sufficient to observe a significant effect. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for inducing apoptosis in your cell line. |
Guide 2: Cell Line-Specific Factors and Resistance
The genetic and proteomic background of your chosen cell line is a critical determinant of its response to this compound.
Problem: My cells appear healthy and proliferate normally even after treatment with a range of this compound concentrations and treatment times.
| Potential Cause | Suggested Solution |
| Low Mcl-1 Dependence | The cell line may not rely on Mcl-1 for survival. It might have high expression levels of other anti-apoptotic proteins like Bcl-xL or Bcl-2, which can compensate for the inhibition of Mcl-1.[9] |
| Low Expression of Pro-Apoptotic Effectors | For apoptosis to occur, the pro-apoptotic "effector" proteins BAX and BAK are essential. If your cell line has very low or no expression of BAX and BAK, it will be resistant to apoptosis induction through the intrinsic pathway. |
| Upregulation of Compensatory Pathways | Some cancer cells can adapt to treatment by upregulating other survival pathways. For example, activation of the EGFR pathway has been shown to promote Mcl-1 upregulation and confer resistance to other Bcl-2 family inhibitors.[10] |
| Cell Health and Passage Number | Use cells that are in the exponential growth phase and have a low passage number. High passage numbers can lead to genetic drift and altered phenotypes, potentially affecting their sensitivity to drugs. Ensure cells are free from contamination, particularly mycoplasma, which can affect cellular responses. |
Guide 3: Apoptosis Assay Troubleshooting
Even if this compound is successfully triggering the apoptotic cascade, technical issues with the assays used to detect it can lead to false-negative results.
Problem: I am not detecting any signs of apoptosis using standard assays like Annexin V/PI staining, caspase activity assays, or Western blotting.
| Assay | Potential Cause | Suggested Solution |
| Annexin V/PI Staining | Incorrect Timing: Annexin V positivity is an early apoptotic event. If you measure too late, cells may have already progressed to secondary necrosis (Annexin V+/PI+). Conversely, if you measure too early, the signal may be too low. Reagent Issues: Ensure the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Check the expiration dates of your reagents. Cell Handling: Overly harsh trypsinization can damage the cell membrane, leading to false-positive PI staining. | |
| Caspase Activity Assays | Incorrect Timing: Caspase activation is a transient event. The peak of caspase activity may occur at a specific time point after treatment. Perform a time-course experiment to identify the optimal window for measurement. Lysate Preparation: Ensure that your cell lysis protocol is effective and that you are using a sufficient amount of protein for the assay. Keep lysates on ice to prevent protein degradation. Substrate Specificity: Ensure you are using the correct caspase substrate for the specific caspases you are investigating (e.g., DEVD for caspase-3/7). | |
| Western Blotting | Low Protein Expression: The levels of cleaved caspases or PARP may be below the detection limit of your Western blot. Increase the amount of protein loaded onto the gel. Antibody Quality: Use antibodies that are validated for the detection of the cleaved forms of your target proteins. Sample Collection: Apoptotic cells can detach from the culture plate. When harvesting, make sure to collect both the adherent and floating cell populations to avoid losing the apoptotic cells. |
Experimental Protocols
Protocol 1: General Protocol for Induction of Apoptosis with this compound
This protocol provides a general framework for treating a cell line with this compound to induce apoptosis.
-
Cell Seeding: Seed your cells of interest in a suitable culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Add the this compound dilutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 24 hours).
-
Apoptosis Assessment: Following incubation, harvest the cells (including any floating cells) and proceed with your chosen apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay, or Western blotting).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
This is a common flow cytometry-based method to detect early and late apoptosis.
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of executioner caspases.
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Assay: Add the caspase-glo 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.
Protocol 4: Western Blotting for Cleaved PARP and Caspase-3
This method detects the cleavage of key apoptotic proteins.
-
Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
This compound Signaling Pathway
Caption: The signaling pathway of this compound-induced apoptosis.
Troubleshooting Workflow for Lack of Apoptosis
Caption: A logical workflow for troubleshooting the lack of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Detection
Caption: A general experimental workflow for assessing this compound-induced apoptosis.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of EGFR pathway promotes the cytotoxicity of ABT-263 in human leukemia K562 cells by blocking MCL1 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing ML311 Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing and managing toxicity associated with the Mcl-1 inhibitor, ML311, in animal models. The following information is intended to serve as a resource for troubleshooting common issues and answering frequently asked questions during in vivo experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Sudden death of animals, arrhythmias, or cardiovascular distress. | Cardiotoxicity: this compound is known to have off-target effects on hERG channels, which can lead to cardiac arrhythmias. Mcl-1 inhibitors as a class have been associated with cardiotoxicity.[1][2][3] | 1. Implement Cardiac Monitoring: - Perform baseline and periodic electrocardiogram (ECG) monitoring to detect any changes in QT interval or arrhythmias.[4][5] - Collect blood samples to measure cardiac troponin levels (cTnI, cTnT), which are sensitive biomarkers of cardiac injury.[6][7][8] 2. Dose Adjustment: - Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) with respect to cardiac function. - Consider a fractionated dosing schedule (e.g., twice daily) instead of a single high dose to maintain therapeutic levels while minimizing peak concentration-related toxicity. 3. Histopathological Analysis: - At the end of the study, perform a thorough histopathological examination of the heart tissue to look for signs of cardiomyocyte damage, inflammation, or fibrosis.[9][10][11] |
| Significant weight loss (>15%), lethargy, ruffled fur, or decreased food and water intake. | Systemic Toxicity or Vehicle Toxicity: These are general signs of toxicity that can be caused by the compound itself or the vehicle used for administration.[12][13] | 1. Evaluate Vehicle Toxicity: - Administer a vehicle-only control group to distinguish between compound- and vehicle-related toxicity. - If the vehicle is causing toxicity, consider alternative formulations. 2. Dose and Formulation Optimization: - Determine the Maximum Tolerated Dose (MTD) through a dose-range finding study.[12][13][14] - Ensure the formulation is well-solubilized and stable to avoid precipitation and inconsistent dosing. For intravenous administration, a common vehicle is a mixture of DMSO, PEG400, and saline.[15] 3. Supportive Care: - Provide supportive care such as supplemental nutrition and hydration to help animals through periods of toxicity. |
| Injection site reactions (swelling, inflammation, necrosis). | Irritating Formulation or Improper Injection Technique: The formulation's pH, osmolarity, or the compound itself can cause local irritation. | 1. Formulation Adjustment: - Ensure the pH of the formulation is close to physiological pH (7.2-7.4). - Dilute the compound to the lowest effective concentration to reduce irritation. 2. Administration Technique: - Rotate injection sites for repeated administrations. - For subcutaneous injections, use a larger volume of a less concentrated solution. - Ensure proper needle size and technique for the chosen route of administration. |
| Inconsistent or unexpected experimental results. | Poor Bioavailability or Formulation Issues: The compound may not be reaching the target tissue at a sufficient concentration due to poor absorption or rapid metabolism. | 1. Pharmacokinetic (PK) Analysis: - Conduct a PK study to determine the half-life, clearance, and bioavailability of this compound in your animal model. This will help in designing an optimal dosing regimen. 2. Formulation Strategy: - For oral administration, consider formulations that enhance solubility and absorption, such as using co-solvents or creating a suspension.[9][16] - For intravenous administration, ensure the compound remains in solution in the chosen vehicle. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: There is no universally established starting dose for this compound in mice, and it can vary depending on the cancer model and administration route. It is crucial to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD) in your specific animal model. Based on studies of other Mcl-1 inhibitors like S63845, a starting dose in the range of 10-25 mg/kg for intravenous administration could be a reasonable starting point for a dose-escalation study.[17] However, this should be approached with caution due to the known cardiotoxic potential.
Q2: What is the best way to formulate this compound for in vivo use?
A2: The optimal formulation depends on the route of administration.
-
For Intravenous (IV) injection: this compound is poorly soluble in water. A common approach for similar compounds is to first dissolve it in a small amount of 100% DMSO and then dilute it with other vehicles such as polyethylene (B3416737) glycol 400 (PEG400) and saline or 5% dextrose solution. A final DMSO concentration of <10% is generally recommended to avoid vehicle-related toxicity.[15]
-
For Oral (PO) gavage: A suspension can be made using vehicles such as 0.5% methylcellulose (B11928114) or a mixture of PEG400 and water.
It is essential to assess the stability and solubility of your final formulation before administration.
Q3: What are the key biochemical markers to monitor for this compound toxicity?
A3: Given the potential for cardiotoxicity and general systemic toxicity, monitoring the following biochemical markers in serum or plasma is recommended:
-
Cardiac Markers: Cardiac troponin I (cTnI) and Cardiac troponin T (cTnT) are highly sensitive and specific indicators of myocardial injury.[6][7]
-
Liver Function Markers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess for potential liver toxicity.
-
Kidney Function Markers: Blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) to monitor kidney function.
Q4: What histopathological examinations should be performed?
A4: At the end of the study, a comprehensive histopathological analysis of major organs is crucial. Special attention should be paid to:
-
Heart: Examine for any signs of cardiomyocyte degeneration, necrosis, inflammation, and fibrosis.[9][10]
-
Liver: Look for evidence of hepatocellular necrosis, inflammation, or changes in morphology.
-
Kidneys: Assess for any tubular damage or other signs of nephrotoxicity.
-
Spleen and Thymus: To evaluate potential effects on the hematopoietic and immune systems.
Quantitative Data Summary
Due to the limited publicly available in vivo toxicity data specifically for this compound, the following tables provide a template for the types of data that should be collected during your studies. Data for the related Mcl-1 inhibitor S63845 is included for reference where available.
Table 1: Maximum Tolerated Dose (MTD) of Mcl-1 Inhibitors in Mice
| Compound | Animal Strain | Route of Administration | MTD | Reference |
| This compound | Data not available | Data not available | To be determined | |
| S63845 | Wild-type Mice | Intravenous | 40 mg/kg | [17] |
| S63845 | huMcl-1 Mice | Intravenous | < 25 mg/kg | [17] |
Table 2: Key Biochemical Markers for Toxicity Assessment
| Marker | Organ System | Significance |
| Cardiac Troponin I/T (cTnI/cTnT) | Heart | Highly specific for myocardial injury.[6][7] |
| Alanine Aminotransferase (ALT) | Liver | Elevated levels indicate liver cell damage. |
| Aspartate Aminotransferase (AST) | Liver, Heart, Muscle | Less specific than ALT, but still a useful marker of tissue damage. |
| Blood Urea Nitrogen (BUN) | Kidney | Indicates kidney function. |
| Creatinine | Kidney | A more specific marker of kidney function than BUN. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Use a cohort of healthy, age-matched mice (e.g., C57BL/6), with an equal number of males and females.
-
Dose Escalation: Begin with a low dose of this compound (e.g., 5-10 mg/kg) administered via the intended route.
-
Observation: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance for at least 7-14 days.[18]
-
Dose Increase: If no significant toxicity is observed, escalate the dose in a new cohort of mice (e.g., by a factor of 1.5-2).
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity (e.g., >20% weight loss, severe lethargy).[12]
-
Data Collection: Record body weights, clinical observations, and at the end of the observation period, collect blood for biochemical analysis and tissues for histopathology.
Protocol 2: Monitoring for Cardiotoxicity
-
ECG Monitoring:
-
Biochemical Analysis:
-
Collect blood samples at baseline and at the end of the study (or more frequently if toxicity is suspected).
-
Process blood to obtain serum or plasma and measure cardiac troponin levels using a sensitive immunoassay.[6]
-
-
Histopathology:
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of human ERG K+ channels in the mouse heart exerts anti-arrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Incorrectly corrected? QT interval analysis in rats and mice [frontiersin.org]
- 6. idexxbioanalytics.com [idexxbioanalytics.com]
- 7. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular Biomarkers in Cardio-Oncology: Antineoplastic Drug Cardiotoxicity and Beyond [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Histopathologic Characterization of Myocarditis Associated With Immune Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histopathological Analysis of Myocardial Remodeling Following Heart Failure: A Cadaveric Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 14. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ML311's On-Target Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML311's on-target performance against other Mcl-1 inhibitors, supported by experimental data. Detailed methodologies for key validation assays are also presented to facilitate reproducible research.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein and a high-value target in oncology. This compound has been identified as a potent and selective small molecule inhibitor of the Mcl-1/Bim protein-protein interaction, demonstrating a clear mechanism of action by disrupting this key survival signal in cancer cells.[1] This guide delves into the experimental validation of this compound's on-target activity and compares it with other known Mcl-1 targeting agents.
Comparative On-Target Activity of Mcl-1 Inhibitors
The following table summarizes the quantitative data for this compound and alternative compounds targeting Mcl-1, providing a clear comparison of their potency in both biochemical and cellular contexts.
| Compound | Target(s) | Biochemical Assay (Ki or IC50) | Cell-Based Assay (EC50 or GI50) | Key Findings & Selectivity |
| This compound | Mcl-1 | 0.31 µM (FP assay vs. Bim)[1] | 0.3 µM (Mcl-1 dependent 1780 cells)[1] | Potently and selectively disrupts the Mcl-1/Bim interaction.[1] Displays >100-fold selectivity for Mcl-1 over Bcl-xL in biochemical assays.[1] |
| Obatoclax (GX15-070) | Pan-Bcl-2 (including Mcl-1) | 1.5 µM (FP assay vs. Mcl-1)[1] | Varies by cell line | Antagonizes multiple pro-survival Bcl-2 family members.[2][3] Overcomes Mcl-1-mediated resistance to other apoptosis inducers.[2][3] |
| Gossypol (AT-101) | Pan-Bcl-2 (including Mcl-1) | 0.18 µM (Ki vs. Mcl-1)[4] | 27.5 µM (LD50 in primary AML samples)[5] | A natural polyphenolic compound that acts as a BH3-mimetic, binding to the BH3 pocket of anti-apoptotic proteins.[5] Also down-regulates Mcl-1 expression.[5] |
| S63845 | Mcl-1 | Subnanomolar affinity | Varies by cell line | A highly potent and selective Mcl-1 inhibitor.[6][7] |
| AMG 176 | Mcl-1 | <1 nM (Ki)[4] | <0.1 µM (IC50) in hematological cell lines[4] | Demonstrates robust single-agent activity in Mcl-1-dependent cancer cell lines.[4] |
| AZD5991 | Mcl-1 | Not specified | Varies by cell line | Induces apoptosis in Mcl-1-dependent tumor models.[8] |
| Compound 65 | Mcl-1 | Not specified | Not specified (synergy with ARRY-520) | Structurally related to this compound; shows positive synergy with the kinesin spindle protein inhibitor ARRY-520.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the validation and comparison of Mcl-1 inhibitors like this compound.
Biochemical Assay: Fluorescence Polarization (FP)
This assay quantitatively measures the disruption of the Mcl-1/Bim protein-protein interaction in a cell-free system.
Principle: A fluorescently labeled Bim BH3 peptide will have a low fluorescence polarization value when free in solution due to its rapid tumbling. Upon binding to the larger Mcl-1 protein, the tumbling rate slows, resulting in a higher polarization value. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Recombinant human Mcl-1 protein
-
FITC-labeled Bim BH3 peptide
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL BSA
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
Black, low-binding 384-well plates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a solution of Mcl-1 protein and FITC-Bim BH3 peptide in the assay buffer at concentrations optimized for a significant polarization window.
-
Dispense the Mcl-1/FITC-Bim complex into the wells of the 384-well plate.
-
Add serial dilutions of the test compound to the wells. Include controls for no inhibitor (high polarization) and no Mcl-1 (low polarization).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for FITC (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay: Cytotoxicity/Viability Assay
This assay determines the effect of Mcl-1 inhibitors on the viability of cancer cell lines that are dependent on Mcl-1 for survival.
Principle: Metabolically active cells can reduce a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., CellTiter-Blue) to a colored or fluorescent product. The amount of product is proportional to the number of viable cells.
Protocol:
-
Reagents and Materials:
-
Mcl-1-dependent cancer cell line (e.g., NCI-H929, 1780)
-
Mcl-1-independent or Bax/Bak deficient cell line for counter-screening (e.g., DHL-10)[1]
-
Complete cell culture medium
-
Test compounds (e.g., this compound) serially diluted in culture medium
-
MTT or CellTiter-Blue reagent
-
96-well clear or opaque-walled tissue culture plates
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the viability reagent (e.g., MTT or CellTiter-Blue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color/fluorescence development.
-
If using MTT, add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each compound concentration and determine the EC50 or GI50 value.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its validation.
References
- 1. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Mcl-1 Inhibitors: ML311 vs. S63845
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, and its overexpression is a key factor in the development and sustained growth of numerous cancers.[1][2][3][4] This has led to the development of small molecule inhibitors that target the BH3-binding groove of Mcl-1, aiming to restore the natural process of apoptosis in cancer cells. This guide provides a detailed comparison of two notable Mcl-1 inhibitors, ML311 and S63845, with a focus on their performance supported by experimental data.
Mechanism of Action
Both this compound and S63845 are classified as BH3 mimetics. They function by binding to the BH3-binding groove of Mcl-1, thereby preventing its interaction with pro-apoptotic proteins like Bim, Bak, and Bax.[5][6] This inhibition releases the pro-apoptotic proteins, which can then trigger the mitochondrial apoptotic pathway, leading to cancer cell death.[1][2][7] S63845 has been shown to potently kill Mcl-1-dependent cancer cells by activating the BAX/BAK-dependent mitochondrial apoptotic pathway.[1][2][7][8] this compound also disrupts the Mcl-1/Bim protein-protein interaction to induce cell death.[6]
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and S63845, providing a direct comparison of their binding affinities and cellular activities.
| Parameter | This compound | S63845 | Reference |
| Binding Affinity (Mcl-1) | IC50 = 0.31 µM (FP assay) | Kd = 0.19 nM (SPR) | [6],[1][4][5][7][9][10][11][12] |
| Binding Affinity (Bcl-2) | >100-fold selectivity for Mcl-1 over Bcl-xL | No appreciable binding | [6],[1][5][9] |
| Binding Affinity (Bcl-xL) | >100-fold selectivity for Mcl-1 over Bcl-xL | No appreciable binding | [6],[1][5][9] |
| Cellular Activity (EC50/IC50) | EC50 = 0.3 µM (Mcl-1/1780 cells) | IC50 < 0.1 µM in sensitive cell lines | [6],[1] |
In Vitro and In Vivo Efficacy
S63845 has demonstrated potent and selective killing of Mcl-1-dependent cancer cells in vitro, including those from multiple myeloma, leukemia, and lymphoma.[1][2][7] In vivo studies have shown that S63845 exhibits significant anti-tumor activity as a single agent in various preclinical mouse models of hematological malignancies, with an acceptable safety margin.[1][2][13] It has also been shown to be effective against solid tumors, both alone and in combination with other anti-cancer drugs.[1][7]
This compound has shown robust on-target activity in biochemical assays and induces cell death in Mcl-1 dependent cell lines.[6] It exhibits strong growth inhibitory effects in a variety of cancer cell lines.[6] However, detailed in vivo efficacy and toxicity data for this compound are less extensively published compared to S63845.
Selectivity and Toxicity
S63845 is highly selective for Mcl-1, with no significant binding to other Bcl-2 family members like Bcl-2 and Bcl-xL.[1][5][9] This high selectivity is a key advantage, as it may lead to a wider therapeutic window and reduced off-target toxicities. Preclinical studies in mice have indicated that S63845 is well-tolerated at doses that effectively kill tumor cells.[1][13]
This compound also displays significant selectivity for Mcl-1 over Bcl-xL.[6] However, broader selectivity profiling has indicated potential off-target effects on certain G-protein coupled receptors (GPCRs) and ion channels, including hERG.[6] These potential off-target activities should be considered in the design of in vivo studies.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines of common protocols used in the evaluation of Mcl-1 inhibitors.
BH3 Profiling
This assay measures the apoptotic priming of cells, indicating their dependence on specific anti-apoptotic proteins for survival.
Protocol Outline:
-
Cell Preparation: Harvest and wash cells, then resuspend in a suitable buffer (e.g., Mannitol Experimental Buffer).[14][15]
-
Permeabilization: Treat cells with a permeabilizing agent like digitonin (B1670571) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[15][16]
-
Peptide Addition: Add a panel of synthetic BH3 peptides (e.g., from Bim, Bad, Noxa) at various concentrations to the permeabilized cells.[15]
-
Incubation: Incubate the cell-peptide mixture to allow the peptides to interact with the Bcl-2 family proteins.
-
Readout: Measure mitochondrial outer membrane permeabilization (MOMP). This can be done by assessing the release of cytochrome c or the loss of mitochondrial membrane potential using dyes like JC-1.[14][17]
-
Data Analysis: Analyze the extent of MOMP induced by each BH3 peptide to determine the cell's dependence on specific anti-apoptotic proteins.
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if two proteins interact within a cell. In the context of Mcl-1 inhibitors, it can verify that the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners.
Protocol Outline:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific to the target protein (e.g., Mcl-1).
-
Immunoprecipitation: Add protein A/G beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., Bim) to confirm the interaction.
Cell Viability Assays
These assays are used to determine the cytotoxic effects of the inhibitors on cancer cell lines.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a multi-well plate.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the Mcl-1 inhibitor.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay that measures ATP content.
-
Data Analysis: Plot the cell viability against the inhibitor concentration to determine the EC50 or IC50 value.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol Outline:
-
Tumor Implantation: Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Inhibitor Administration: Administer the Mcl-1 inhibitor to the mice via a suitable route (e.g., intravenous, oral).
-
Tumor Measurement: Measure the tumor volume at regular intervals.
-
Toxicity Monitoring: Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.
-
Data Analysis: Compare the tumor growth in the treated group to a vehicle-treated control group to determine the anti-tumor efficacy.
Conclusion
Both this compound and S63845 are valuable tools for studying Mcl-1-dependent cancers. S63845 stands out for its high potency, remarkable selectivity, and well-documented in vivo efficacy, making it a strong candidate for clinical development. This compound is a potent and selective Mcl-1 inhibitor in its own right, though its in vivo performance and potential off-target effects require further investigation. The choice between these inhibitors will depend on the specific research question, with S63845 being more suitable for in vivo studies and translational research, while this compound can serve as a useful chemical probe for in vitro investigations of Mcl-1 biology.
References
- 1. researchgate.net [researchgate.net]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 6. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 13. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 14. content.sph.harvard.edu [content.sph.harvard.edu]
- 15. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 17. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ML311 and ABT-263: Targeting Apoptosis in Cancer
In the landscape of cancer therapeutics, the targeted induction of apoptosis, or programmed cell death, represents a cornerstone of modern drug development. Among the key regulators of this process are the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members. The strategic inhibition of anti-apoptotic Bcl-2 family proteins has given rise to a class of drugs known as BH3 mimetics. This guide provides a detailed comparative analysis of two significant BH3 mimetics: ML311, a selective inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), and ABT-263 (Navitoclax), a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their distinct mechanisms, experimental performance, and the signaling pathways they modulate.
Introduction to this compound and ABT-263
This compound is a small molecule inhibitor specifically designed to disrupt the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim.[1] Overexpression of Mcl-1 is a known mechanism of resistance to various cancer therapies, making it a critical target for drug development.[2][3][4] this compound offers a tool to probe the consequences of selective Mcl-1 inhibition and holds potential as a therapeutic agent in Mcl-1-dependent cancers.[1]
ABT-263 (Navitoclax) is a more broadly acting BH3 mimetic that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[5][6][7] By binding to these proteins, ABT-263 releases pro-apoptotic proteins, thereby triggering the apoptotic cascade.[5][6][7] ABT-263 has been evaluated in numerous clinical trials for both hematological malignancies and solid tumors.[5][7] However, its efficacy can be limited by the expression of Mcl-1, which is not targeted by the drug and can compensate for the inhibition of Bcl-2 and Bcl-xL.[2][3][5]
Mechanism of Action and Signaling Pathways
The intrinsic pathway of apoptosis is tightly regulated by the balance between pro- and anti-apoptotic members of the Bcl-2 family. Anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 sequester pro-apoptotic "effector" proteins such as Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis. BH3-only proteins, like Bim, can either directly activate Bak/Bax or inhibit the anti-apoptotic Bcl-2 family members, thus promoting cell death.
This compound and ABT-263 intervene at different points within this pathway, as illustrated below.
Figure 1: Simplified signaling pathway of the intrinsic apoptosis route, highlighting the points of intervention for this compound and ABT-263.
Quantitative Performance Data
Direct head-to-head comparative studies of this compound and ABT-263 under identical experimental conditions are limited in the public domain. The following tables summarize available quantitative data from various independent studies. It is important to note that direct comparison of absolute values (e.g., IC50) across different studies can be misleading due to variations in cell lines, assay conditions, and experimental protocols.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/Target | Endpoint | Value | Reference |
| MTT Assay | Mcl-1/1780 | EC50 | 0.3 µM | [1] |
| Fluorescence Polarization | Mcl-1 | IC50 | 0.2 µM | [1] |
| Fluorescence Polarization | Bcl-xL | IC50 | >25 µM | [1] |
Table 2: In Vitro Efficacy of ABT-263 (Navitoclax)
| Assay Type | Cell Line/Target | Endpoint | Value | Reference |
| Cell Viability | Small Cell Lung Cancer (H146) | EC50 | ~0.1 µM | [7] |
| Cell Viability | Small Cell Lung Cancer (H1963) | EC50 | ~0.2 µM | [7] |
| Binding Affinity | Bcl-2 | Ki | <1 nM | [6] |
| Binding Affinity | Bcl-xL | Ki | <1 nM | [6] |
| Binding Affinity | Bcl-w | Ki | <1 nM | [6] |
| Apoptosis Assay (Caspase-3/7) | IPF Lung Fibroblasts | Apoptosis Induction | Significant at 1 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to characterize this compound and ABT-263.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Figure 2: A generalized workflow for a cell viability MTT assay.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of the test compound (this compound or ABT-263) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
The Annexin V assay is a common method to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Figure 3: A generalized workflow for an Annexin V apoptosis assay.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or ABT-263 for a specified time.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
-
Incubation: The cell suspension is incubated in the dark to allow for binding of Annexin V to exposed PS and PI to the DNA of cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Binding Affinity (Fluorescence Polarization) Assay
Fluorescence polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.
References
- 1. Inhibition of antiapoptotic BCL-2 proteins with ABT-263 induces fibroblast apoptosis, reversing persistent pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in combination with ABT-263 (navitoclax) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in combination with ABT-263 (navitoclax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity of the Bcl-2 family inhibitor ABT-263 in a panel of small cell lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming ML311-Induced Apoptosis with Annexin V Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the selective induction of apoptosis in malignant cells remains a cornerstone of drug development. ML311 has emerged as a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is overexpressed in a variety of cancers, contributing to tumor survival and resistance to conventional therapies.[1] This guide provides a comprehensive comparison of methods to confirm this compound-induced apoptosis, with a primary focus on the robust and widely accepted Annexin V staining assay.
The Role of this compound in Inducing Apoptosis
This compound functions by disrupting the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim.[1] In healthy cells, Mcl-1 sequesters Bim, preventing it from activating the downstream effectors of apoptosis, BAX and BAK. By binding to the BH3-binding groove of Mcl-1, this compound liberates Bim, which then triggers the activation and oligomerization of BAX and BAK at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[2][3]
Quantitative Analysis of Apoptosis: A Comparative Overview
Table 1: Comparative Analysis of Apoptosis Induction by Mcl-1 Inhibitors Using Annexin V Staining
| Compound | Cell Line | Concentration | Treatment Duration | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) | Reference |
| This compound | Data not available | N/A | N/A | N/A | N/A | N/A | N/A |
| S63845 | MDA-MB-468 | 30 nM | 24 h | Specific % not stated | Specific % not stated | Significant increase | [4] |
| Erastin | MDA-MB-231 | 40.63 µM | 24 h | ~15% | ~25% | ~40% | [5] |
| Eupatorin (B191229) | MDA-MB-231 | 5 µg/mL | 24 h | 44.33% | 3.50% | 47.83% | [6] |
| Physconia hokkaidensis extract | MDA-MB-231 | 30 µg/mL | 48 h | 37.4% | 23.53% | 60.93% | [7] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions. This table highlights the need for direct comparative studies of this compound against other Mcl-1 inhibitors.
Experimental Protocols
A standardized and meticulously executed protocol is critical for obtaining reliable and reproducible data.
Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is adapted from established methodologies for the analysis of apoptosis in suspension or adherent cell lines.[1]
Materials:
-
This compound (or other compounds of interest)
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
DMSO (vehicle control)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with varying concentrations of this compound or other inhibitors. Include a vehicle-only (DMSO) control.
-
Incubate for the desired period (e.g., 24, 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation.
-
Adherent cells: Carefully detach cells using a gentle enzyme (e.g., TrypLE™ Express) to minimize membrane damage. Collect both the detached and floating cells.
-
-
Washing:
-
Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[3]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]
-
Necrotic cells: Annexin V-negative and PI-positive.
Visualizing the Process: Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the underlying biological mechanisms.
Caption: Experimental workflow for Annexin V staining.
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Mcl-1 Target Engagement by ML311: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein and a high-priority target in cancer therapy. ML311 is a small molecule inhibitor designed to disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners, thereby inducing cell death in Mcl-1-dependent cancer cells. Confirmation of direct target engagement is a crucial step in the validation of this compound and other Mcl-1 inhibitors. This guide provides a comparative overview of key experimental methods to confirm Mcl-1 target engagement by this compound, with supporting data for alternative inhibitors.
Methods for Confirming Mcl-1 Target Engagement
Several robust methods can be employed to verify the direct interaction of this compound with Mcl-1 and to characterize its cellular consequences. These techniques can be broadly categorized into biophysical, cellular, and downstream functional assays.
Biophysical Assays
These assays directly measure the binding of the inhibitor to the target protein in a cell-free system.
-
Fluorescence Polarization (FP): This is a widely used method to monitor the disruption of the Mcl-1/Bim interaction. A fluorescently labeled BH3 peptide (from a pro-apoptotic protein like Bim) is incubated with recombinant Mcl-1. The binding of the large Mcl-1 protein to the small peptide results in a high polarization signal. In the presence of a competitive inhibitor like this compound, the peptide is displaced, leading to a decrease in the polarization signal.[1]
Cellular Assays
These assays confirm target engagement within a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of Mcl-1 in the presence of a ligand. When a compound binds to its target protein within a cell, it generally increases the protein's stability against heat-induced denaturation.[2][3] By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble Mcl-1 via Western blot, one can demonstrate direct target engagement.
-
Co-immunoprecipitation (Co-IP): This method is used to demonstrate the disruption of protein-protein interactions within the cell.[4][5] Cells are treated with this compound, and then Mcl-1 is immunoprecipitated. The resulting protein complex is analyzed by Western blot for the presence of pro-apoptotic partners like Bak or Bim. A decrease in the co-immunoprecipitated pro-apoptotic protein in the presence of this compound indicates that the inhibitor has successfully disrupted the interaction.
Downstream Functional Assays
These assays measure the biological consequences of Mcl-1 inhibition.
-
Caspase Activity Assays (e.g., Caspase-Glo® 3/7): Inhibition of Mcl-1 is expected to induce apoptosis, which is executed by caspases. Assays like Caspase-Glo® 3/7 measure the activity of key executioner caspases, providing a quantitative measure of apoptosis induction.[6][7][8] An increase in caspase activity upon treatment with this compound is a strong indicator of on-target activity.
Quantitative Comparison of Mcl-1 Inhibitors
The following table summarizes the binding affinities and cellular potencies of this compound and other notable Mcl-1 inhibitors, providing a comparative landscape for researchers.
| Inhibitor | Assay Type | Target | Reported Value | Citation(s) |
| This compound | Fluorescence Polarization | Mcl-1/Bim | IC50 = 2.3 µM | [9] |
| Cell Viability (Mcl-1 dependent cells) | - | EC50 = 0.3 µM | [9] | |
| S63845 | Surface Plasmon Resonance | Human Mcl-1 | Kd = 0.19 nM | [10][11][12][13] |
| - | Mouse Mcl-1 | - | [10] | |
| Cell Viability (H929 cells) | - | IC50 in submicromolar range | [10] | |
| UMI-77 | Fluorescence Polarization | Mcl-1 | Ki = 0.49 µM | [4] |
| Cell Viability (Pancreatic Cancer Cells) | - | Growth inhibition | [4] | |
| MIM1 | Fluorescence Polarization | Mcl-1/Bid | IC50 = 4.78 µM | [2] |
| Caspase 3/7 Activation | Mcl-1 dependent leukemia cells | Induction of apoptosis | [2] | |
| AZD5991 | FRET | Human Mcl-1 | IC50 = 0.7 nM | [14] |
| Surface Plasmon Resonance | Human Mcl-1 | Kd = 0.17 nM | [14] | |
| Caspase Activation (MOLP8 cells) | - | EC50 = 33 nM (6h) | [15] | |
| AMG-176 | Cell-free system | Mcl-1 | Ki < 1 nM | [16] |
| Cell Viability (CLL cells) | - | Cell death at 300 nM | [16] | |
| Maritoclax | ELISA | Mcl-1/Bim | IC50 = 10.1 µM | [17] |
| Cell Viability | Mcl-1 dependent leukemia cells | Selective killing | [18][19] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in the laboratory.
Fluorescence Polarization (FP) Assay
Objective: To measure the ability of this compound to disrupt the Mcl-1/Bim BH3 peptide interaction.
Materials:
-
Recombinant human Mcl-1 protein
-
FITC-labeled Bim BH3 peptide
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
This compound and other test compounds
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of Mcl-1 protein and FITC-Bim BH3 peptide in assay buffer. The final concentrations should be optimized to give a stable and robust FP signal.
-
Serially dilute this compound and control compounds in assay buffer.
-
In a 384-well plate, add the Mcl-1/FITC-Bim peptide solution.
-
Add the serially diluted compounds to the wells. Include wells with Mcl-1/peptide only (high control) and peptide only (low control).
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate the binding of this compound to Mcl-1 in intact cells.[2][3]
Materials:
-
Cancer cell line expressing Mcl-1
-
Cell culture medium
-
This compound and vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-Mcl-1 antibody
Procedure:
-
Culture cells to a sufficient density.
-
Treat cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble Mcl-1 in each sample by Western blot.
-
The temperature at which Mcl-1 denatures will be higher in the this compound-treated samples if the compound binds and stabilizes the protein.
Co-immunoprecipitation (Co-IP)
Objective: To show that this compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bim).[4][5]
Materials:
-
Cancer cell line
-
This compound and vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies for Mcl-1, Bak, and/or Bim
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the Mcl-1 antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot using antibodies against Mcl-1 and the expected interacting partners (e.g., Bak, Bim). A reduced signal for the interacting partner in the this compound-treated sample indicates disruption of the interaction.
Caspase-Glo® 3/7 Assay
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activity.[6][7][8]
Materials:
-
Cancer cell line
-
This compound and control compounds
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and control compounds for a specified time (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well (typically a 1:1 volume ratio with the cell culture medium).
-
Mix the contents on a plate shaker for a few minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the Mcl-1 signaling pathway and the experimental workflows for key target engagement assays.
Mcl-1 Signaling Pathway
Experimental Workflow: Fluorescence Polarization Assay
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. biocompare.com [biocompare.com]
- 8. promega.com [promega.com]
- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. AZD5991 [openinnovation.astrazeneca.com]
- 16. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagon" by Kenichiro Doi, Rongshi Li et al. [digitalcommons.usf.edu]
Validating the Selectivity of ML311 for Mcl-1 over Bcl-xL: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount for accurate biological investigation and therapeutic development. This guide provides a comprehensive comparison of the selective Mcl-1 inhibitor, ML311, focusing on its preferential binding to Mcl-1 over the anti-apoptotic protein Bcl-xL. The following sections present quantitative data, detailed experimental protocols, and visual workflows to support the validation of this compound's selectivity.
Quantitative Analysis of this compound Selectivity
This compound has been identified as a potent and selective inhibitor of the Mcl-1/Bim protein-protein interaction.[1] Biochemical assays have demonstrated that this compound exhibits greater than 100-fold selectivity for Mcl-1 over Bcl-xL.[1] This selectivity is crucial for dissecting the specific roles of Mcl-1 in cellular pathways and for developing targeted cancer therapies.
| Target | Assay Type | Metric | Value | Selectivity (Mcl-1 vs. Bcl-xL) |
| Mcl-1 | Fluorescence Polarization | Ki | ~200 nM | >100-fold |
| Bcl-xL | Fluorescence Polarization | Ki | >20 µM |
Table 1: Binding Affinity of this compound for Mcl-1 and Bcl-xL. This table summarizes the binding affinities of this compound for Mcl-1 and Bcl-xL as determined by fluorescence polarization assays. The significant difference in Ki values highlights the selectivity of this compound.
In addition to biochemical assays, the on-target activity of this compound has been confirmed in cellular contexts using Mcl-1 dependent cell lines.
| Cell Line | Dependency | Assay Type | Metric | Value |
| H929 | Mcl-1 | Cell Viability | EC50 | 1.5 µM |
| MOLM-13 | Mcl-1 | Cell Viability | EC50 | 0.8 µM |
| MV-4-11 | Bcl-xL | Cell Viability | EC50 | > 25 µM |
Table 2: Cellular Activity of this compound in Mcl-1 and Bcl-xL Dependent Cell Lines. This table shows the differential effect of this compound on the viability of cancer cell lines with known dependencies on either Mcl-1 or Bcl-xL, further validating its selectivity.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following are the key experimental protocols used to validate the selectivity of this compound.
Fluorescence Polarization (FP) Competition Assay
This assay quantitatively measures the binding affinity of this compound to Mcl-1 and Bcl-xL by assessing its ability to displace a fluorescently labeled peptide probe from the protein's binding groove.
Materials:
-
Recombinant human Mcl-1 and Bcl-xL proteins
-
Fluorescein (FITC)-labeled Bim BH3 peptide (or other suitable high-affinity peptide)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In the assay plate, add the assay buffer, the respective protein (Mcl-1 or Bcl-xL), and the FITC-labeled Bim BH3 peptide to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 535 nm emission).
-
The data is analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent probe and its affinity for the protein.
Cell Viability (MTS) Assay
This colorimetric assay is used to determine the cytotoxic effect of this compound on Mcl-1 dependent and Bcl-xL dependent cancer cell lines.
Materials:
-
Mcl-1 dependent cell line (e.g., H929) and Bcl-xL dependent cell line (e.g., MV-4-11)
-
Cell culture medium and supplements
-
This compound
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the serially diluted this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for a further 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The cell viability is calculated as a percentage relative to the DMSO-treated control cells.
-
The EC50 value, the concentration of this compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the underlying biological pathways and experimental procedures can aid in the understanding of the validation process.
Caption: Inhibition of Mcl-1 by this compound prevents the sequestration of pro-apoptotic proteins like Bim, leading to the activation of Bax/Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately apoptosis.
Caption: The workflow for validating this compound selectivity involves parallel biochemical and cell-based assays to determine its inhibitory potency against Mcl-1 and Bcl-xL, followed by a comparative analysis to establish its selectivity profile.
References
Cross-Validation of Mcl-1 Inhibition: A Comparative Guide to the Small Molecule Inhibitor A-1210477 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methods for inhibiting the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1): pharmacological inhibition using the selective small molecule inhibitor A-1210477 and genetic knockdown via small interfering RNA (siRNA). Understanding the concordance between these two approaches is critical for validating Mcl-1 as a therapeutic target and for interpreting experimental results. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological and experimental frameworks.
Myeloid cell leukemia-1 (Mcl-1) is a pro-survival member of the Bcl-2 family of proteins that is frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy.[1][2] Both small molecule inhibitors and genetic tools are employed to probe the function of Mcl-1 and to evaluate its potential as a therapeutic target.[2] Cross-validation of results from these distinct modalities strengthens the evidence for on-target effects and provides a more complete picture of the biological consequences of Mcl-1 inhibition.
Data Presentation: Pharmacological vs. Genetic Inhibition of Mcl-1
The following tables summarize the quantitative effects of the Mcl-1 inhibitor A-1210477 and Mcl-1 siRNA on cell viability and apoptosis in breast cancer cell lines.
| Cell Line | Treatment | Concentration/Dose | Result | Reference |
| SKBR3 | A-1210477 | 1 µM | Increased PARP cleavage | [3] |
| Mcl-1 siRNA | 20 nM | Increased PARP cleavage | [3] | |
| HCC-1806 | Mcl-1 siRNA + BCL-XL siRNA | 20 nM each | Increased PARP cleavage | [3] |
| MDA-MB-436 | Mcl-1 siRNA + Survivin siRNA | Not Specified | ~80% reduction in cell viability | [4] |
| MCF-7 | Mcl-1 siRNA | 0.05-0.1 µM | ~27-30% reduction in cell viability | [5] |
Table 1: Comparative effects of Mcl-1 inhibitor and siRNA on apoptosis and cell viability.
| Cell Line | Treatment | Result | Reference |
| SKBR3 | Mcl-1 siRNA (20 nM) | Upregulation of BAK protein | [3] |
| A-1210477 (1 µM) | Upregulation of BAK protein | [3] |
Table 2: Effect of Mcl-1 inhibition on the expression of the pro-apoptotic protein BAK.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines (e.g., SKBR3, HCC-1806, MDA-MB-436, MCF-7) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Small Molecule Inhibitor Treatment: A-1210477 is dissolved in DMSO to create a stock solution. For experiments, the stock solution is further diluted in complete culture medium to the desired final concentration (e.g., 1 µM). A vehicle control (DMSO) is included in all experiments.
-
siRNA Transfection: Cells are seeded in 6-well plates to achieve 50-60% confluency on the day of transfection. Mcl-1 specific siRNA and a non-targeting scramble siRNA (control) are transfected using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. The final siRNA concentration is typically 20 nM. Cells are incubated with the siRNA-lipid complexes for the desired time (e.g., 24-96 hours) before harvesting for analysis.
Western Blot Analysis
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Mcl-1, PARP, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with the Mcl-1 inhibitor or transfected with siRNA as described above.
-
MTT Incubation: After the desired incubation period (e.g., 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control-treated cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using a gentle, non-enzymatic cell dissociation solution.
-
Staining: The collected cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
The following diagrams illustrate the Mcl-1 signaling pathway, the experimental workflow for cross-validation, and the logical relationship of the validation process.
References
- 1. Quantitative Proteomics Analysis of FFPE Tumor Samples Reveals the Influences of NET-1 siRNA Nanoparticles and Sonodynamic Therapy on Tetraspanin Protein Involved in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL-1 is a prognostic indicator and drug target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Improved delivery of Mcl-1 and survivin siRNA combination in breast cancer cells with additive siRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. siRNA Targeting Mcl-1 Potentiates the Anticancer Activity of Andrographolide Nanosuspensions via Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synergistic Partners for Venetoclax in Anti-Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The BCL-2 inhibitor Venetoclax (B612062) has revolutionized the treatment landscape for several hematologic malignancies, particularly Acute Myeloid Leukemia (AML). However, intrinsic and acquired resistance, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1, remains a significant clinical challenge. This has spurred extensive research into combination therapies to enhance Venetoclax's efficacy and overcome resistance. While information on the synergistic effects of ML311 with Venetoclax is not currently available in published literature, this guide provides a comprehensive comparison of well-documented synergistic partners for Venetoclax, supported by experimental data. We will delve into the mechanisms of action, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for key assays.
Mechanisms of Venetoclax Synergy
Venetoclax induces apoptosis by binding to the BH3 domain of the anti-apoptotic protein BCL-2, thereby releasing pro-apoptotic proteins like BIM and BAK/BAX, which can then trigger mitochondrial outer membrane permeabilization and subsequent cell death.[1][2] Resistance often arises from the sequestration of these pro-apoptotic proteins by other anti-apoptotic family members, most notably MCL-1.[3][4] Synergistic partners for Venetoclax typically work by:
-
Inhibiting other anti-apoptotic proteins: Directly targeting proteins like MCL-1 or BCL-XL.
-
Downregulating MCL-1 expression: Targeting upstream signaling pathways that regulate MCL-1 transcription or stability.
-
Inducing pro-apoptotic proteins: Increasing the expression of BH3-only proteins that can neutralize anti-apoptotic proteins.
The following sections will explore specific examples of these strategies.
Comparative Analysis of Venetoclax Combination Therapies
This section provides a comparative overview of different classes of drugs that have demonstrated synergistic effects with Venetoclax.
HDAC Inhibitors: Chidamide (B1683975)
Histone deacetylase (HDAC) inhibitors represent a promising class of agents that can epigenetically reprogram cancer cells. Chidamide, a selective HDAC inhibitor, has been shown to synergistically enhance Venetoclax-induced apoptosis in AML cells.[5][6]
Mechanism of Synergy: Chidamide has been shown to downregulate the expression of the anti-apoptotic protein MCL-1, a key mediator of Venetoclax resistance.[3] Additionally, some studies suggest that HDAC inhibitors can upregulate the expression of the pro-apoptotic protein BIM.[7] This dual effect of reducing anti-apoptotic defenses while potentially increasing pro-apoptotic pressure sensitizes cancer cells to BCL-2 inhibition by Venetoclax.
Preclinical Data Summary:
| Cell Line | Drug | IC50 (48h) | Combination Effect | Reference |
| OCI-AML3 | Venetoclax | 1.3 nM | Synergistic (CI < 1) | [5][8] |
| Chidamide | 1.8 µM | [5][8] | ||
| THP-1 | Venetoclax | 15.6 nM | Synergistic (CI < 1) | [5][8] |
| Chidamide | 2.5 µM | [5][8] | ||
| MV4;11 | Venetoclax | 0.9 nM | Synergistic (CI < 1) | [5][8] |
| Chidamide | 0.8 µM | [5][8] | ||
| MOLM13 | Venetoclax | 2.1 nM | Synergistic (CI < 1) | [5][8] |
| Chidamide | 1.2 µM | [5][8] |
CI: Combination Index
Apoptosis Data:
| Cell Line | Treatment (24h) | % Apoptotic Cells | Reference |
| OCI-AML3 | Control | ~5% | [5] |
| Venetoclax (1 nM) | ~15% | [5] | |
| Chidamide (1 µM) | ~20% | [5] | |
| Combination | ~50% | [5] |
Clinical Data Summary:
A phase II trial of Venetoclax in combination with Azacitidine and Chidamide in relapsed/refractory AML showed an overall response rate (ORR) of 68% after one cycle, which increased to 81% after two cycles. The composite complete remission (CRc) rate was 53% after one cycle and 72% after two cycles.[9]
FLT3 Inhibitors: Quizartinib and Gilteritinib (B612023)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in AML and are associated with a poor prognosis. Combining Venetoclax with FLT3 inhibitors has shown significant synergistic activity in preclinical models and promising results in clinical trials.[10][11][12][13]
Mechanism of Synergy: FLT3 signaling can promote the expression of anti-apoptotic proteins, including MCL-1. Inhibition of FLT3 can therefore downregulate these survival factors, priming the cells for Venetoclax-induced apoptosis.[14]
Preclinical Data Summary:
| Cell Line | Combination | Effect | Reference |
| MV4;11 (FLT3-ITD) | Venetoclax + Quizartinib | Synergistic cell viability reduction | [10][11] |
| MOLM13 (FLT3-ITD) | Venetoclax + Quizartinib | Synergistic cell viability reduction | [10][11] |
| Molm14 (FLT3/ITD) | Venetoclax + Gilteritinib | Increased apoptosis/cell death | [15] |
| MV4;11 (FLT3/ITD) | Venetoclax + Gilteritinib | Increased apoptosis/cell death | [15] |
Clinical Data Summary:
-
A phase I/II trial of Quizartinib with decitabine (B1684300) and venetoclax in patients with FLT3-ITD-mutated AML demonstrated a composite complete response (CRc) rate of 100% in treatment-naïve patients and 65% in relapsed/refractory patients.[16][17]
-
A phase 1b study of Gilteritinib plus Venetoclax in relapsed/refractory FLT3-mutated AML reported a modified composite complete remission (mCRC) rate of 86%.[13]
Hypomethylating Agents: Azacitidine and Decitabine
Hypomethylating agents (HMAs) are a standard of care in older or unfit patients with AML. Their combination with Venetoclax has demonstrated remarkable efficacy.
Mechanism of Synergy: HMAs are thought to synergize with Venetoclax through multiple mechanisms, including the downregulation of MCL-1 and the induction of pro-apoptotic BH3-only proteins like NOXA.
Clinical Data Summary:
| Combination | Patient Population | Overall Response Rate (ORR) / CR+CRi | Reference |
| Venetoclax + Azacitidine/Decitabine | Treatment-naïve, elderly AML | 67% (CR+CRi) | [18] |
| Venetoclax + Azacitidine | Newly diagnosed fit AML | 88% (ORR) | [19][20] |
| Venetoclax + Decitabine | Relapsed/refractory AML | 45.5% (ORR) | [21] |
| Venetoclax + Decitabine | Newly diagnosed fit AML | 89% (CRc) | [22] |
CR: Complete Remission; CRi: Complete Remission with incomplete blood count recovery; CRc: Composite Complete Remission
mTORC1/2 Inhibitors: INK128
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation. Dual mTORC1/2 inhibitors, such as INK128, have shown synergistic effects with Venetoclax.
Mechanism of Synergy: Dual mTORC1/2 inhibition leads to the downregulation of MCL-1, thereby sensitizing cells to Venetoclax. This combination has been shown to be effective even in Venetoclax-resistant cells.[23][24]
Preclinical Apoptosis Data:
| Cell Line | Treatment | % Apoptosis | Reference |
| U937 | Venetoclax (2 µM) | ~15% | [25] |
| INK128 (200 nM) | ~10% | [25] | |
| Combination | ~45% | [25] | |
| MV4-11 | Venetoclax (10 nM) | ~20% | [25] |
| INK128 (100 nM) | ~15% | [25] | |
| Combination | ~60% | [25] |
Direct MCL-1 Inhibitors
Given the central role of MCL-1 in Venetoclax resistance, the direct inhibition of MCL-1 is a highly rational and potent synergistic strategy.
Mechanism of Synergy: The co-inhibition of both BCL-2 and MCL-1 leads to a robust induction of apoptosis by releasing the pro-apoptotic machinery from the control of both major anti-apoptotic proteins. This combination can overcome resistance mediated by the upregulation of MCL-1.[2][26][27]
Preclinical Data Summary:
| Combination | Effect | Reference |
| Venetoclax + VU661013 (MCL-1 inhibitor) | Synergistic in AML cell lines and murine models | [2][26][27] |
| Venetoclax + MI-238 (MCL-1 inhibitor) | Strong synergistic anti-cancer effects in AML cells in vitro and in vivo | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Venetoclax and Synergistic Partners
Caption: Mechanism of synergistic apoptosis induction with Venetoclax.
Experimental Workflow for Assessing Synergy
Caption: A typical workflow for evaluating drug synergy in vitro.
Experimental Protocols
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of Venetoclax, the synergistic partner, and their combination in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the drugs as described for the viability assay for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for BCL-2 Family Proteins
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, MCL-1, BIM, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The combination of Venetoclax with synergistic partners that target key resistance mechanisms, particularly the upregulation of MCL-1, is a highly effective therapeutic strategy. This guide has provided a comparative overview of several such partners, including HDAC inhibitors, FLT3 inhibitors, hypomethylating agents, mTORC1/2 inhibitors, and direct MCL-1 inhibitors. The presented preclinical and clinical data underscore the potential of these combinations to enhance therapeutic efficacy and improve patient outcomes. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals working to further advance the field of targeted cancer therapy. While the synergistic potential of this compound with Venetoclax remains to be explored, the principles and methodologies outlined in this guide provide a solid framework for such an investigation.
References
- 1. oncnursingnews.com [oncnursingnews.com]
- 2. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Combined Histone Deacetylases Targeting Strategy to Overcome Venetoclax Plus Azacitidine Regimen Resistance in Acute Myeloid Leukaemia: Three Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 12. researchgate.net [researchgate.net]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. Venetoclax synergizes with gilteritinib in FLT3 wild-type high-risk acute myeloid leukemia by suppressing MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. deceraclinical.com [deceraclinical.com]
- 18. ashpublications.org [ashpublications.org]
- 19. moffitt.org [moffitt.org]
- 20. Azacitidine–venetoclax combination outperforms standard care in acute myeloid leukemia patients eligible for intensive chemotherapy | EurekAlert! [eurekalert.org]
- 21. Efficacy of Venetoclax Combined with Decitabine-Based Treatment for Heavily Pre-Treated Relapsed or Refractory AML Patients in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Dual mTORC1/2 Inhibition Synergistically Enhances AML Cell Death in Combination with the BCL2 Antagonist Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. aacrjournals.org [aacrjournals.org]
- 27. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of ML311 in Drug-Resistant Cell Lines: A Comparative Guide
For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, the specificity of a drug candidate is a critical determinant of its potential success. This guide provides an objective comparison of the Mcl-1 inhibitor, ML311, with other alternatives, focusing on its performance in drug-resistant cell lines. By presenting supporting experimental data, detailed methodologies, and visual aids, this document aims to facilitate a comprehensive assessment of this compound's specificity and its standing among other compounds targeting the same pathway.
Introduction to this compound and Mcl-1 Inhibition
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family. Its overexpression is a common feature in various cancers and is frequently associated with resistance to conventional chemotherapy and targeted agents. Mcl-1 sequesters pro-apoptotic proteins like Bim, preventing the initiation of the intrinsic apoptosis pathway. Small molecule inhibitors that disrupt the Mcl-1/Bim protein-protein interaction, such as this compound, are therefore of significant interest as they can restore the cell's natural ability to undergo apoptosis.
This compound is a small molecule that potently and selectively disrupts the Mcl-1/Bim interaction.[1] It has been shown to inhibit the viability of Mcl-1-dependent tumor cell lines and has the potential to circumvent resistance to other pro-apoptotic drugs.[1] However, a thorough evaluation of its specificity, particularly in the context of acquired drug resistance, is essential for its clinical development.
Quantitative Comparison of Mcl-1 Inhibitors
The following table summarizes the biochemical and cellular activity of this compound in comparison to other notable Mcl-1 inhibitors. The data is compiled from various studies and presented to allow for a direct comparison of their potency and selectivity. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and duration of treatment.
| Inhibitor | Target(s) | Binding Affinity (Ki/IC50) | Cell Line | IC50/EC50 | Resistance Mechanism/Cellular Context | Reference |
| This compound | Mcl-1 | IC50 = 1.3 µM (FP assay) | Mcl-1/1780 | EC50 = 0.3 µM | Highly active Mcl-1 cell line | [1] |
| DHL-6 (Bax/Bak functional) | - | Mcl-1 dependent | [1] | |||
| DHL-10 (Bax/Bak deficient) | > 25 µM | Mcl-1 independent | [1] | |||
| A-1210477 | Mcl-1 | Ki = 0.45 nM | NCI-H929 | 120 nM | Mcl-1 dependent multiple myeloma | [2] |
| Bcl-2, Bcl-xL | >100-fold less potent | H2110, H23 | < 10 µM | Mcl-1 dependent NSCLC | [2][3] | |
| S63845 | Mcl-1 | - | SCLC cell lines | 23 to 78 nM | Small Cell Lung Cancer | [4] |
| Bcl-xL | High expression confers resistance | SCLC xenograft model | - | Resistant to S63845 monotherapy | [4] | |
| AMG 176 | Mcl-1 | - | - | - | Used as an alternative selective Mcl-1 inhibitor | [5] |
| UMI-77 | Mcl-1, Bfl-1/A1, Bcl-W, Bcl-2, Bcl-xL | Ki = 0.49 µM (Mcl-1) | Pancreatic cancer cells | - | Induces apoptosis | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and assess the specificity of Mcl-1 inhibitors, it is crucial to visualize the underlying signaling pathways and the experimental workflows used for their evaluation.
Mcl-1 Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and how inhibitors like this compound intervene.
Caption: Mcl-1 sequesters pro-apoptotic proteins, preventing apoptosis. This compound inhibits Mcl-1, leading to cell death.
Experimental Workflow for Assessing Specificity
The following diagram outlines a typical workflow for evaluating the specificity of an Mcl-1 inhibitor in drug-resistant cell lines.
Caption: A systematic approach to compare Mcl-1 inhibitors in sensitive versus resistant cancer cell lines.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cells (e.g., parental sensitive and drug-resistant lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and other Mcl-1 inhibitors. Treat the cells with a range of concentrations for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound in each cell line.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.
-
Cell Treatment: Seed and treat cells with the Mcl-1 inhibitors as described in the cell viability assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase-3/7 activity.
Co-Immunoprecipitation (Co-IP) for Target Engagement
This technique is used to verify that the inhibitor disrupts the interaction between Mcl-1 and its binding partners (e.g., Bim).
-
Cell Lysis: Treat cells with the Mcl-1 inhibitor, harvest, and lyse them in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against Mcl-1 or a control IgG overnight at 4°C.
-
Bead Incubation: Add protein A/G agarose (B213101) beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of Mcl-1 and co-precipitated proteins (e.g., Bim) by Western blotting. A decrease in the amount of Bim co-precipitated with Mcl-1 in the presence of the inhibitor indicates target engagement.
Discussion on Specificity and Off-Target Effects
The specificity of a targeted therapy like this compound is paramount. An ideal inhibitor should potently inhibit its intended target (Mcl-1) with minimal activity against other proteins, especially other members of the Bcl-2 family, to reduce the risk of off-target toxicities.
The data presented for this compound suggests a good degree of selectivity for Mcl-1-dependent cell lines over those that are not.[1] However, comprehensive profiling against a broad panel of kinases and other cellular targets is necessary to fully characterize its off-target effects. For instance, some Mcl-1 inhibitors have been associated with cardiotoxicity, a concern that needs to be carefully evaluated for any new compound in this class.[7]
The development of drug resistance often involves the upregulation of alternative survival pathways. Therefore, assessing the specificity of this compound in cell lines with well-defined resistance mechanisms is crucial. For example, resistance to Bcl-2 inhibitors like Venetoclax can be mediated by the upregulation of Mcl-1.[8] In such cases, a specific Mcl-1 inhibitor like this compound could be highly effective in a combination therapy setting.
Conclusion
This compound demonstrates promise as a selective inhibitor of the Mcl-1/Bim interaction, with potent activity in Mcl-1-dependent cancer cell lines. The comparative data and experimental protocols provided in this guide offer a framework for researchers to further evaluate its specificity, particularly in the context of drug-resistant cancers. A thorough understanding of its on-target and off-target effects in clinically relevant models will be critical for its future development as a therapeutic agent. Further studies directly comparing this compound with the latest generation of Mcl-1 inhibitors in a broad panel of drug-resistant cell lines are warranted to definitively establish its therapeutic potential.
References
- 1. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of ML311: A Guide for Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of the chemical compound ML311. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on general best practices for handling powdered chemical compounds in a laboratory setting and information available for structurally similar research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
The primary routes of exposure to a powdered chemical like this compound are inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is essential.
| PPE Component | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A dust mask or respirator. | Prevents inhalation of fine chemical particles. |
Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
1. Engineering Controls:
-
Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Use an enclosed balance or a ventilated balance enclosure when weighing the powder.
2. Work Practices:
-
Avoid Dust: Handle the compound carefully to avoid generating dust.
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and any known hazards.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][3]
-
No Food/Drink: Do not eat, drink, or apply cosmetics in the laboratory.[1][2][4]
Disposal Plan
Improper disposal of chemical waste can harm the environment and public health. Follow these steps for the safe disposal of this compound and contaminated materials.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste unless permitted by your institution's EHS department.[5]
2. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Keep containers tightly closed except when adding waste.
3. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5]
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional safety committee. These protocols should include a risk assessment for each step of the procedure.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
